Thyroxine sulfate
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-2-amino-3-[4-(3,5-diiodo-4-sulfooxyphenoxy)-3,5-diiodophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I4NO7S/c16-8-1-6(3-12(20)15(21)22)2-9(17)13(8)26-7-4-10(18)14(11(19)5-7)27-28(23,24)25/h1-2,4-5,12H,3,20H2,(H,21,22)(H,23,24,25)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXIJUZWSSQICT-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OS(=O)(=O)O)I)I)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OS(=O)(=O)O)I)I)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11I4NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50227866 | |
| Record name | Thyroxine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
856.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Thyroxine sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002728 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
77074-49-8 | |
| Record name | Thyroxine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77074-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thyroxine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077074498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thyroxine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thyroxine sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002728 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Enigmatic Role of Thyroxine Sulfate in Fetal Brain Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thyroxine sulfate (T4S), a major metabolite of thyroxine (T4) in the fetus, has long been considered an inactive byproduct destined for elimination. However, emerging evidence suggests a more complex and potentially crucial role for T4S in the intricate process of fetal brain development. This technical guide synthesizes the current understanding of T4S metabolism, transport, and potential functions within the developing central nervous system. While direct evidence remains nascent, this document consolidates available quantitative data, delineates key enzymatic pathways, and provides detailed experimental protocols to facilitate further investigation into this intriguing molecule. The central hypothesis explored is that T4S may act as a crucial reservoir of T4, ensuring a stable supply of thyroid hormone for critical neurodevelopmental events, including neurogenesis, neuronal migration, and myelination.
Introduction
Thyroid hormones are indispensable for normal brain development, with deficiencies during critical fetal periods leading to severe and irreversible neurological deficits.[1] The developing fetal brain is exquisitely sensitive to the maternal thyroid status, relying on a continuous transplacental supply of T4. While the conversion of T4 to the biologically active triiodothyronine (T3) within the fetal brain is a well-established mechanism, the significance of the extensive sulfation of T4 to T4S has been less clear. High concentrations of iodothyronine sulfates are a hallmark of the fetal circulation, suggesting a prominent role for this metabolic pathway during gestation.[2] This guide delves into the specific role of T4S, moving beyond the traditional view of it as an inert metabolite to explore its potential as a key regulator of thyroid hormone homeostasis in the fetal brain.
Metabolism and Homeostasis of this compound in the Fetal Brain
The concentration of T4S in the fetal environment is governed by the interplay of sulfotransferase enzymes that produce it and sulfatase enzymes that can potentially reverse the modification.
Synthesis of this compound: The Role of SULT1A1
The sulfation of thyroxine is catalyzed by sulfotransferase enzymes (SULTs), with SULT1A1 being the primary isoform responsible for this reaction in the human fetal brain. The highest activity of SULT1A1 is localized in the choroid plexus, the site of cerebrospinal fluid (CSF) production, suggesting a significant role in regulating the composition of the fetal brain's extracellular environment.
Key Points:
-
Enzyme: Sulfotransferase 1A1 (SULT1A1)
-
Location of Highest Activity: Choroid plexus
-
Substrate: Thyroxine (T4)
-
Product: this compound (T4S)
The Potential for De-sulfation: A Reservoir Hypothesis
The presence of steroid sulfatase (STS), an enzyme capable of hydrolyzing sulfate esters, in the brain raises the possibility that T4S can be converted back to T4.[3][4] This de-sulfation activity would position T4S as a stable, inactive reservoir of T4 that can be reactivated locally as needed. This mechanism would provide a tightly regulated, on-demand supply of T4 for conversion to T3, buffering the developing brain from fluctuations in maternal thyroid hormone levels. While direct evidence for STS activity on T4S in the fetal brain is still needed, the presence of the enzyme is a strong indicator of this potential pathway.[5]
Quantitative Data on Thyroid Hormones and Their Metabolites
Precise quantification of thyroid hormones and their metabolites in fetal tissues is critical for understanding their physiological roles. While data on T4S concentrations within the fetal brain parenchyma and CSF are still lacking, existing data on T4, T3, and circulating T4S provide a valuable context.
| Analyte | Matrix | Gestational Age | Concentration | Reference |
| Thyroxine (T4) | Fetal Brain | 9-12 weeks | 1.28 ng/g | [6] |
| Fetal Brain | 15-36 weeks | 7.44 ng/g (mean) | [6] | |
| Triiodothyronine (T3) | Fetal Brain | 9-12 weeks | 0.11 ng/g | [6] |
| Fetal Brain | 15-36 weeks | 0.86 ng/g (mean) | [6] | |
| This compound (T4S) | Cord Blood Sera | Newborn | 245 ± 26 pmol/L (mean ± SE) | [7] |
| Amniotic Fluid | 15-38 weeks | 106 ± 22 pmol/L (mean ± SE) | [7] | |
| Maternal Serum | 15-40 weeks | 21 ± 4.3 pmol/L (mean ± SE) | [7] | |
| Normal Adult Serum | - | 19 ± 1.2 pmol/L (mean ± SE) | [7] |
Table 1: Concentrations of Thyroid Hormones and this compound in Fetal and Adult Tissues.
Potential Roles of this compound in Fetal Neurodevelopment
While direct experimental evidence is limited, the high fetal concentrations of T4S and the enzymatic machinery for its synthesis and potential reactivation in the brain suggest several plausible roles in neurodevelopment.
Neurogenesis and Neuronal Migration
Thyroid hormones are known to be essential for both the proliferation of neural stem cells and the subsequent migration of newly formed neurons to their final destinations in the developing brain.[8] T4, acting as a prohormone for T3, is crucial for these processes.[9] By serving as a stable reservoir, T4S could ensure a consistent supply of T4 for local conversion to T3, thereby supporting these critical events.
Oligodendrocyte Development and Myelination
The formation of the myelin sheath, a process carried out by oligodendrocytes, is highly dependent on thyroid hormone.[10][11] Thyroid hormone promotes the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.[10] T4S could contribute to this process by providing a sustained source of T4 for conversion to T3 within the white matter tracts where myelination is actively occurring.
Experimental Protocols
To facilitate further research into the role of T4S in fetal brain development, this section provides detailed methodologies for key experiments.
Quantification of this compound in Brain Tissue by LC-MS/MS
This protocol is adapted from methods for quantifying other thyroid hormones and can be optimized for T4S.
Objective: To accurately measure the concentration of T4S in fetal brain tissue.
Methodology:
-
Tissue Homogenization: Homogenize frozen fetal brain tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., 13C6-T4S) to the homogenate.
-
Protein Precipitation and Extraction: Precipitate proteins using a solvent like acetonitrile. Centrifuge to pellet the precipitate and collect the supernatant.
-
Solid-Phase Extraction (SPE): Further purify and concentrate the sample using a suitable SPE cartridge.
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of water and methanol containing a small percentage of formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in electrospray positive or negative ionization mode, using multiple reaction monitoring (MRM) to detect the specific parent and daughter ion transitions for both T4S and the internal standard.
-
-
Quantification: Generate a standard curve using known concentrations of T4S and the internal standard to calculate the concentration in the tissue samples.
In Vitro Culture of Fetal Neural Stem Cells and Differentiation Assays
This protocol allows for the investigation of the direct effects of T4S on neural stem cell behavior.
Objective: To assess the impact of T4S on the proliferation and differentiation of fetal neural stem cells.
Methodology:
-
Cell Culture: Culture human or rodent fetal neural stem cells (NSCs) in a defined, serum-free medium on plates coated with an appropriate substrate (e.g., poly-L-ornithine and laminin).
-
Treatment: Supplement the culture medium with varying concentrations of T4S, alongside appropriate controls (vehicle, T4, T3).
-
Proliferation Assay:
-
At desired time points, pulse the cells with a proliferation marker such as BrdU or EdU.
-
Fix the cells and perform immunocytochemistry to detect the incorporated marker and a neural stem cell marker (e.g., Nestin or SOX2).
-
Quantify the percentage of proliferating NSCs.
-
-
Differentiation Assay:
-
Induce differentiation by withdrawing growth factors from the medium.
-
After a set period, fix the cells and perform immunocytochemistry for markers of different neural lineages:
-
Neurons: β-III tubulin (Tuj1), MAP2
-
Astrocytes: Glial fibrillary acidic protein (GFAP)
-
Oligodendrocytes: O4, MBP
-
-
Quantify the percentage of cells differentiating into each lineage under the different treatment conditions.
-
In Vitro Myelination Assay
This assay allows for the assessment of the effect of T4S on the process of myelination.
Objective: To determine if T4S can promote myelination in an in vitro co-culture system.
Methodology:
-
Co-culture Setup: Establish a co-culture of primary neurons and oligodendrocyte precursor cells (OPCs).
-
Treatment: Treat the co-cultures with T4S, T4, T3, or vehicle control.
-
Myelination Assessment:
-
After a suitable culture period (e.g., 2-3 weeks), fix the cells.
-
Perform immunocytochemistry for myelin basic protein (MBP) to visualize myelin sheaths and a neuronal marker (e.g., neurofilament) to identify axons.
-
Quantify the extent of myelination, for example, by measuring the length of myelinated axonal segments or the number of myelinated axons.
-
Steroid Sulfatase Activity Assay in Brain Tissue
This protocol can be adapted to measure the de-sulfation of T4S.
Objective: To determine the activity of steroid sulfatase on T4S in fetal brain tissue.
Methodology:
-
Tissue Preparation: Prepare microsomal fractions from fetal brain tissue homogenates.
-
Reaction Mixture: Prepare a reaction buffer containing the microsomal fraction and a known concentration of T4S as the substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Product Detection: Stop the reaction and measure the amount of T4 produced. This can be done using a specific T4 ELISA or by LC-MS/MS.
-
Activity Calculation: Calculate the enzyme activity based on the amount of product formed per unit of time and protein concentration.
Signaling Pathways and Experimental Workflows
The precise signaling pathways through which T4S may exert its effects are yet to be elucidated. However, based on its structure and the known mechanisms of thyroid hormone action, several possibilities can be explored.
Potential Signaling Mechanisms
-
Conversion to T4: The primary hypothesis is that T4S acts as a pro-hormone, being converted to T4 by steroid sulfatase. The liberated T4 can then be transported into cells and converted to T3, which in turn binds to nuclear thyroid hormone receptors (TRs) to regulate gene expression.
-
Non-genomic Actions: While less likely for a sulfated molecule, the possibility of direct, non-genomic actions of T4S at the cell membrane cannot be entirely ruled out and warrants investigation.[10][12]
Diagrams of Pathways and Workflows
Caption: Metabolism and potential action of T4S in the fetal brain.
Caption: Experimental workflow to investigate the role of T4S.
Conclusion and Future Directions
The prevailing evidence strongly suggests that this compound is not merely a metabolic byproduct but a key player in the intricate regulation of thyroid hormone availability during fetal brain development. The high concentrations of T4S in the fetal circulation, coupled with the enzymatic machinery for its synthesis and potential reactivation within the brain, point towards its role as a critical reservoir of thyroxine. This reservoir function would ensure a stable and continuous supply of T4 for local conversion to T3, thereby supporting essential neurodevelopmental processes.
Future research should focus on several key areas:
-
Direct Quantification: The development and application of sensitive methods, such as LC-MS/MS, to accurately quantify T4S concentrations in human fetal brain tissue and cerebrospinal fluid are paramount.
-
Functional Studies: In vitro studies using fetal neural stem cells and oligodendrocyte precursor cells are needed to directly assess the effects of T4S on their proliferation, differentiation, and maturation.
-
De-sulfation Pathway: Confirmation and characterization of steroid sulfatase activity on T4S in the fetal brain are crucial to validate the reservoir hypothesis.
-
In Vivo Models: The use of animal models will be instrumental in elucidating the in vivo consequences of altered T4S levels on brain development.
A deeper understanding of the role of this compound will not only enhance our fundamental knowledge of fetal neurodevelopment but may also open new avenues for therapeutic interventions in pregnancies at risk for thyroid hormone-related neurodevelopmental disorders.
References
- 1. Thyroid Hormone Promotes Fetal Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of maternal thyroid hormones during gestation on fetal brain development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. Roles of steroid sulfatase in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The T3-induced gene KLF9 regulates oligodendrocyte differentiation and myelin regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomed.cas.cz [biomed.cas.cz]
- 9. Thyroid hormone promotes fetal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of thyroid hormone on embryonic oligodendrocyte precursor cell development in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oligodendrocyte maturation and progenitor cell proliferation are independently regulated by thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]
The Endogenous Role of Thyroxine Sulfate in Thyroid Hormone Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroid hormones are critical for regulating metabolism, growth, and development. The prohormone thyroxine (T4) is converted to the biologically active triiodothyronine (T3). The metabolism of thyroid hormones is a tightly regulated process involving activation, inactivation, and transport. One key metabolite in this intricate system is thyroxine sulfate (T4S), a sulfated conjugate of T4. Historically considered an inactive byproduct destined for excretion, emerging evidence indicates that T4S plays a more complex and significant endogenous role in thyroid hormone homeostasis than previously understood. This technical guide provides an in-depth exploration of the function of T4S, focusing on its metabolism, transport, and physiological significance, particularly during fetal development.
The Metabolism of this compound: A Balancing Act
The sulfation of thyroxine is a critical step in its metabolism, primarily catalyzed by sulfotransferase (SULT) enzymes. This modification significantly alters the biological properties of T4, directing it towards specific metabolic fates.
Sulfation of Thyroxine
Sulfation of the phenolic hydroxyl group of T4 is a key inactivation pathway.[1] This reaction is catalyzed by various SULT isoforms, with SULT1A1 showing a high affinity for iodothyronines.[2] The addition of a sulfate group blocks the outer ring deiodination (ORD) of T4 to the active T3, effectively preventing its bioactivation.[1]
Deiodination of this compound
While sulfation inhibits the activating pathway, it dramatically accelerates the inactivating inner ring deiodination (IRD) of T4 by type I deiodinase (D1).[1][3] This enzymatic reaction converts T4S to reverse T3 sulfate (rT3S), which is then rapidly cleared. The Vmax to Km ratio for T4S IRD is increased approximately 200-fold compared to that of T4 IRD, highlighting the efficiency of this inactivation pathway.[3]
Quantitative Data on this compound Metabolism and Levels
The following tables summarize key quantitative data related to the metabolism and circulating levels of this compound, providing a comparative overview for researchers.
Table 1: Kinetic Parameters of Enzymes Involved in T4S Metabolism
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Tissue/Source |
| Type I Deiodinase (rat) | T4S (IRD) | 0.3 | 530 | Liver Microsomes |
| Type I Deiodinase (rat) | rT3S (ORD) | 0.06 | 516 | Liver Microsomes |
| Human SULT1A1 | 3,3'-T2 | 0.14 | - | Recombinant |
| Human SULT1A3 | 3,3'-T2 | 33 | - | Recombinant |
| Human SULT1A1 | T3 | 29.1 | - | Recombinant |
| Human SULT1A3 | T3 | 112 | - | Recombinant |
| Human Liver Cytosol | 3,3'-T2 | 1.02 | 337 | Human Liver |
| Human Kidney Cytosol | 3,3'-T2 | 0.64 | 38.5 | Human Kidney |
Data compiled from multiple sources.[1][3][4][5]
Table 2: this compound Concentrations in Human Bodily Fluids
| Fluid | Condition | T4S Concentration (pmol/L) |
| Serum | Normal Adult | 19 ± 1.2 |
| Serum | Hyperthyroid (Graves' disease) | 33 ± 10 |
| Serum | Hypothyroid | 42 ± 15 |
| Serum | Pregnant Women (15-40 weeks) | 21 ± 4.3 |
| Cord Blood | Newborn | 245 ± 26 |
| Amniotic Fluid | 15-38 weeks gestation | 106 ± 22 |
Data represents mean ± SE.[6]
Signaling Pathways and Metabolic Fate of this compound
The interplay between sulfation and deiodination determines the metabolic fate of T4. The following diagram illustrates this pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Characterization of thyroid hormone sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. RePub, Erasmus University Repository: Characterization of human iodothyronine sulfotransferases [repub.eur.nl]
- 6. A radioimmunoassay for measurement of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Thyroxine Sulfate (T4S) in the Maternal-Fetal Unit: A Technical Guide to Circulation and Transport
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thyroxine sulfate (T4S), a major metabolite of the principal thyroid hormone thyroxine (T4), is found in significantly elevated concentrations within the fetal circulation, suggesting a crucial, yet not fully elucidated, role in developmental physiology. This technical guide provides an in-depth exploration of the circulation and transport of T4S across the maternal-fetal interface. It synthesizes current knowledge on the enzymatic pathways governing T4S production, the specific transporters facilitating its movement across the placenta, and its potential function as a regulated reservoir of thyroid hormone for the developing fetus. This document details key experimental methodologies, presents quantitative data in a structured format, and visualizes the complex interplay of factors involved in T4S homeostasis during pregnancy.
Introduction
Maternal thyroid hormones are indispensable for normal fetal development, particularly for the maturation of the central nervous system. The fetus is entirely dependent on the maternal supply of thyroxine (T4) during the first trimester of pregnancy, and this supply remains important throughout gestation. The placenta acts as a critical gatekeeper, regulating the transfer of maternal T4 to the fetus. While the transport of T4 has been a primary focus of research, the role of its sulfated metabolite, this compound (T4S), has gained increasing attention.
T4S is present at markedly high concentrations in fetal cord blood and amniotic fluid compared to maternal circulation[1]. This observation has led to the hypothesis that T4S may serve as a protected reservoir of thyroid hormone for the fetus, shielded from inactivation by the highly active placental type 3 deiodinase (D3). This guide will delve into the mechanisms of T4S formation, its transport across the placental barrier, and its potential physiological significance in the maternal-fetal unit.
Enzymatic Regulation of T4S in the Maternal-Fetal Unit
The bioavailability of thyroid hormones in the maternal-fetal unit is tightly controlled by a series of enzymatic reactions, primarily deiodination and sulfation.
The Role of Deiodinases
Three types of iodothyronine deiodinases (D1, D2, and D3) regulate the activation and inactivation of thyroid hormones. In the placenta, D3 is the most highly expressed deiodinase[2]. D3 inactivates T4 by converting it to reverse triiodothyronine (rT3) and T3 to T2[2][3]. The high D3 activity in the placenta serves as a protective barrier, preventing excessive maternal thyroid hormone from reaching the fetus[4][5]. Placental D3 expression increases as pregnancy progresses[2].
The Role of Sulfotransferases (SULTs)
Sulfation is a key metabolic pathway for thyroid hormones, catalyzed by sulfotransferase (SULT) enzymes. Several SULT isoforms, including SULT1A1, SULT1A3, SULT1E1, and SULT2A1, are expressed in the placenta[6][7]. SULT1A1 appears to be the primary enzyme responsible for the sulfation of 3,3'-diiodothyronine (T2) in the placenta[8][9]. However, the sulfation of T4 and T3 in the placenta is very low, suggesting that the placenta is not the major source of the high levels of circulating T4S in the fetus[7][8][9]. It is likely that fetal tissues are the primary sites of T4S production.
Quantitative Data on T4S and Related Enzyme Activities
The following tables summarize the available quantitative data on T4S concentrations and the activity of key enzymes involved in its metabolism in the maternal-fetal unit.
Table 1: this compound (T4S) Concentrations in Maternal and Fetal Compartments
| Sample Type | Gestational Age | T4S Concentration (pmol/L) | Reference |
| Normal Adult Serum | N/A | 19 ± 1.2 (mean ± SE) | [1] |
| Pregnant Women Serum | 15-40 weeks | 21 ± 4.3 (mean ± SE) | [1] |
| Newborn Cord Blood Serum | Term | 245 ± 26 (mean ± SE) | [1] |
| Amniotic Fluid | 15-38 weeks | 106 ± 22 (mean ± SE) | [1] |
Table 2: Placental Deiodinase Activity
| Deiodinase Type | Gestational Age | Activity | Reference |
| Type 3 (D3) | 9-12 weeks | 8.4-fold higher than term | [10] |
| Type 3 (D3) | 13-20 weeks | 7.5-fold higher than term | [10] |
| Type 2 (D2) | 6-8 weeks | Significantly higher than term | [10] |
Table 3: Placental Sulfotransferase (SULT) Activity
| SULT Isoform | Substrate | Activity | Reference |
| SULT1A1 | 4-nitrophenol | Highest activity among SULTs | [9] |
| SULT1A3 | Dopamine | High activity | [6] |
| SULT1E1 | 17α-ethynylestradiol | Low activity, increases in 3rd trimester | [9] |
| SULT2A1 | DHEA | Present, highest in cotyledon | [9] |
| SULT for T4 | T4 | Very low activity | [7] |
| SULT for T3 | T3 | Very low activity | [7] |
Transport of T4S Across the Placenta
The transport of thyroid hormones and their metabolites across the placenta is a complex process mediated by a variety of transporters.
Key Placental Thyroid Hormone Transporters
Several transporters are known to be expressed in the human placenta, including:
-
Monocarboxylate Transporters (MCTs): MCT8 and MCT10
-
L-type Amino Acid Transporters (LATs): LAT1 and LAT2
-
Organic Anion Transporting Polypeptides (OATPs): OATP1A2 and OATP4A1
The expression of these transporters varies throughout gestation[11].
Asymmetrical Transport of Thyroxine
Studies using ex vivo placental perfusion have demonstrated that the transport of T4 across the human term placenta is asymmetrical. The maternal-to-fetal transfer of T4 is slow and limited, while the fetal-to-maternal transport is rapid[5][12]. This asymmetry is largely due to the high activity of D3 in the placenta, which rapidly inactivates T4[5].
Signaling Pathways and Fetal Neurodevelopment
While direct signaling pathways for T4S in fetal neurodevelopment are still under investigation, the critical role of maternal thyroid hormone supply is well-established. Maternal hypothyroxinemia, even mild, during early pregnancy has been associated with impaired neurodevelopment in offspring[13]. T4S is hypothesized to act as a stable pool of T4 that can be reactivated to the biologically active T3 within fetal target tissues, thereby contributing to the proper development of the fetal brain. The reelin signaling pathway, which is crucial for neuronal migration, is known to be regulated by thyroid hormone[14][15].
Experimental Protocols
Ex vivo Human Placental Perfusion
This technique allows for the study of transport and metabolism in an intact placental cotyledon, preserving the tissue architecture.
Methodology Outline:
-
Placenta Collection: A fresh, intact human placenta is obtained immediately after delivery from an uncomplicated term pregnancy.
-
Cotyledon Selection: A single, undamaged cotyledon is selected.
-
Cannulation: The chorionic plate artery and vein of the selected cotyledon are cannulated to establish the fetal circulation. The intervillous space is cannulated to establish the maternal circulation.
-
Perfusion: Both maternal and fetal circulations are perfused with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) at controlled flow rates and temperatures. The perfusate is gassed with appropriate gas mixtures to mimic physiological conditions.
-
Experimentation: The compound of interest (e.g., radiolabeled T4 or T4S) is added to either the maternal or fetal circulation. Samples are collected from both circulations over time to determine transport rates.
-
Data Analysis: The concentrations of the compound and its metabolites in the collected samples are measured to calculate transport kinetics.
Note: The success of this technique is highly dependent on the viability and integrity of the placental tissue. Various parameters such as glucose consumption, lactate production, and hCG secretion are monitored to ensure tissue viability.[16][17][18][19][20]
In Vitro Transport Assays using BeWo Cells
The BeWo cell line, a human choriocarcinoma-derived cell line, is a widely used in vitro model to study placental transport. These cells form a polarized monolayer and express many of the same transporters found in primary trophoblasts[11][21][22][23][24].
Cell Culture Protocol:
-
Cell Line: BeWo (clone b30) cells are commonly used.
-
Culture Medium: Ham's F12K medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and sodium pyruvate.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged when they reach 80-90% confluency using trypsin-EDTA.
-
Polarized Monolayer Formation: For transport studies, cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for several days to allow for the formation of a confluent and polarized monolayer.
Transport Assay Protocol:
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Assay Buffer: A buffered salt solution (e.g., Hanks' Balanced Salt Solution) is used for the transport experiment.
-
Experimentation: The compound of interest is added to the apical (maternal) or basolateral (fetal) side of the monolayer. Samples are taken from the opposite chamber at various time points.
-
Quantification: The concentration of the compound in the samples is determined using an appropriate analytical method (e.g., LC-MS/MS or scintillation counting for radiolabeled compounds).
Analytical Methods for T4S Quantification
Radioimmunoassay (RIA) for T4S: A specific RIA has been developed for the measurement of T4S in serum and other biological fluids[1].
Protocol Outline:
-
Sample Preparation: Serum samples are typically extracted with ethanol to remove interfering substances.
-
Antibody: A specific antibody against T4S is used.
-
Radiolabeled Tracer: 125I-labeled T4S is used as the tracer.
-
Assay: A competitive binding assay is performed where unlabeled T4S in the sample or standard competes with the radiolabeled T4S for binding to the antibody.
-
Separation: The antibody-bound and free T4S are separated (e.g., using a second antibody).
-
Detection: The radioactivity of the bound fraction is measured using a gamma counter.
-
Quantification: A standard curve is generated to determine the concentration of T4S in the samples.
Note: Cross-reactivity with other thyroid hormone metabolites should be carefully assessed.[1][25][26][27][28]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for T4S: LC-MS/MS offers high specificity and sensitivity for the quantification of T4S.
Method Outline:
-
Sample Preparation: Protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is used to isolate T4S from the biological matrix.
-
Internal Standard: A stable isotope-labeled internal standard (e.g., 13C6-T4S) is added to the sample for accurate quantification.
-
Chromatography: The extracted sample is injected into a liquid chromatograph for separation of T4S from other components. A C18 or similar reversed-phase column is typically used.
-
Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer. T4S is ionized (e.g., using electrospray ionization) and specific precursor-product ion transitions are monitored for quantification (Selected Reaction Monitoring - SRM).
-
Quantification: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of T4S based on a calibration curve.[29][30][31][32]
Visualizations of Key Pathways and Workflows
Figure 1: Metabolism of Thyroxine in the Placenta
Caption: Metabolism of maternal thyroxine (T4) within the placenta.
Figure 2: Experimental Workflow for Ex vivo Placental Perfusion
Caption: Workflow for studying T4S transport using ex vivo placental perfusion.
Figure 3: Logical Relationship of T4S Circulation
Caption: Proposed circulation and transport of T4 and T4S in the maternal-fetal unit.
Conclusion and Future Directions
This compound is a significant metabolite of thyroxine in the maternal-fetal unit, with compelling evidence suggesting its role as a stable reservoir of thyroid hormone for the developing fetus. The intricate interplay between placental deiodinases, sulfotransferases, and various transporters tightly regulates the amount of active thyroid hormone reaching the fetus. While the placenta itself does not appear to be the primary source of fetal T4S, it is central to the transport of its precursor, T4.
Future research should focus on several key areas:
-
Detailed Transport Kinetics: Elucidating the specific kinetic parameters of T4S transport across the different placental transporters.
-
Fetal T4S Metabolism: Identifying the primary sites of T4S production and de-sulfation within the fetus.
-
T4S Signaling: Investigating the direct signaling effects of T4S, if any, on fetal tissues, particularly the brain.
-
Clinical Significance: Determining the clinical implications of altered T4S levels in pregnancies complicated by thyroid disorders or intrauterine growth restriction.
A deeper understanding of T4S metabolism and transport will provide valuable insights into the mechanisms of fetal development and may open new avenues for therapeutic interventions in pregnancies at risk for thyroid-related neurodevelopmental complications.
References
- 1. A radioimmunoassay for measurement of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Critical Role of Iodine and Thyroid Hormones During Pregnancy | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Type II and type III deiodinase activity in human placenta as a function of gestational age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetrical Transport of Thyroxine Across Human Term Placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression and Functional Activities of Selected Sulfotransferase Isoforms in BeWo Cells and Primary Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential expression of sulfotransferase enzymes involved in thyroid hormone metabolism during human placental development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Thyroid Hormone Transporters in a Human Placental Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The role of thyroid hormone in fetal neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transplacental thyroxine and fetal brain development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 16. Ex vivo dual perfusion of an isolated human placenta cotyledon: Towards protocol standardization and improved inter-centre comparability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.eur.nl [pure.eur.nl]
- 18. pure.eur.nl [pure.eur.nl]
- 19. A review of ex vivo placental perfusion models: an underutilized but promising method to study maternal-fetal interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In Vitro Models for Studying Trophoblast Transcellular Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vitro Models for Studying Trophoblast Transcellular Transport | Springer Nature Experiments [experiments.springernature.com]
- 23. BeWo Cell Line: Bridging Research in Placental Biology and Beyond [cytion.com]
- 24. ebiohippo.com [ebiohippo.com]
- 25. tech.snmjournals.org [tech.snmjournals.org]
- 26. A simple and rapid thyroxine radioimmunoassy (T4-RIA) in unextracted human serum; a comparison of T4-RIA and T4 displacement assay, T4(D), in normal and pathologic sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Measurement of serum free thyroxine by RIA in various clinical states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ccjm.org [ccjm.org]
- 29. research.rug.nl [research.rug.nl]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- 31. LC-MS analysis of thyroid hormones in human serum | Separation Science [sepscience.com]
- 32. Thyroid hormone testing by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Sulfotransferases in Thyroxine Sulfate Production: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Overview of Sulfotransferase-Mediated Thyroxine Sulfation, its Physiological Implications, and Methodologies for Investigation.
This technical guide provides an in-depth exploration of the enzymatic sulfation of thyroxine (T4), a critical metabolic pathway in thyroid hormone regulation. Intended for researchers, scientists, and professionals in drug development, this document details the roles of specific sulfotransferase (SULT) isoforms, presents available quantitative data, outlines experimental protocols, and visualizes key pathways and workflows.
Introduction: The Significance of Thyroxine Sulfation
Thyroxine (T4) is the primary hormone secreted by the thyroid gland and plays a pivotal role in regulating metabolism, growth, and development.[1] The biological activity of T4 is tightly controlled through a series of metabolic conversions, including deiodination, glucuronidation, and sulfation. Sulfation, the enzymatic addition of a sulfo group, is a key step in the inactivation and subsequent elimination of thyroid hormones.[2][3] The resulting thyroxine sulfate (T4S) is a normal constituent of human serum and amniotic fluid.[4] This metabolic process is particularly crucial during fetal development, where high levels of sulfated iodothyronines protect the fetus from excessive thyroid hormone activity.[3]
The sulfation of T4 is catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). These cytosolic enzymes utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfonate donor to conjugate a wide array of substrates, including hormones, neurotransmitters, and xenobiotics.[5] Several SULT isoforms have been identified to sulfate thyroid hormones, with varying efficiencies.[6] Understanding the specific roles and kinetics of these enzymes is paramount for elucidating the intricate mechanisms of thyroid hormone homeostasis and for the development of therapeutic agents that may interact with this pathway.
Key Sulfotransferase Isoforms in Thyroxine Sulfation
Multiple SULT isoforms have been implicated in the sulfation of iodothyronines, including T4. While several isoforms can catalyze this reaction in vitro, their physiological relevance varies depending on tissue distribution and substrate affinity. The primary human SULTs involved in thyroid hormone metabolism are members of the SULT1 and SULT2 families.
-
SULT1A1: This is considered the primary enzyme responsible for the sulfation of 3,3'-diiodothyronine (3,3'-T2), a metabolite of T3 and a preferred substrate for many SULTs.[7][8] While its activity towards T4 is lower, its widespread expression, particularly in the liver, suggests a significant contribution to overall thyroid hormone sulfation.[8]
-
SULT1B1: This isoform is also involved in the metabolism of thyroid hormones.[9]
-
SULT1E1: Notably, human estrogen sulfotransferase (SULT1E1) has been shown to catalyze the sulfation of T4, T3, and their metabolites.[1][10] In fact, SULT1E1 is reported to be the most active enzyme in catalyzing T4 sulfation.[1]
-
SULT2A1: This hydroxysteroid sulfotransferase can also sulfate thyroid hormones, although it generally displays a lower affinity compared to other isoforms.[8]
The substrate preference for most of these enzymes generally follows the order of 3,3'-T2 >> reverse T3 (rT3) > T3 > T4, indicating that T4 is a less favored substrate compared to its less iodinated counterparts.
Quantitative Data on Thyroxine and Iodothyronine Sulfation
Quantifying the kinetic parameters of T4 sulfation by specific SULT isoforms is essential for understanding their relative contributions. However, direct kinetic data for T4 is limited due to its lower sulfation rate compared to other iodothyronines. Most studies utilize 3,3'-T2 as a surrogate substrate to characterize the enzymatic activity. The following tables summarize the available kinetic data for the sulfation of 3,3'-T2 by various human SULT isoforms.
Table 1: Apparent Michaelis-Menten Constants (Km) for 3,3'-T2 Sulfation by Human SULT Isoforms
| SULT Isoform | Apparent Km (µM) | Tissue/System | Citation |
| SULT1A1 | 0.12 - 0.14 | Recombinant Human | [8] |
| SULT1A3 | 31 - 35 | Recombinant Human | [8] |
| SULT2A1 | 3.0 | Recombinant Human | [8] |
| SULT1E1 | 3.5 - 9.7 | Recombinant Human | [8] |
| Human Liver Cytosol | 1.02 - 1.07 | Pooled Human Liver | [8] |
| Human Kidney Cytosol | 0.64 | Human Kidney |
Table 2: Maximum Velocity (Vmax) for 3,3'-T2 Sulfation
| Enzyme Source | Apparent Vmax | Citation |
| Pooled Human Liver Cytosol | 153 ± 6.6 pmol/min/mg protein | [8] |
Note: The Vmax is highly dependent on the specific experimental conditions and the concentration of the enzyme preparation.
Regulation of Sulfotransferase Activity
The expression and activity of SULTs are subject to regulation by various factors, including hormones. Thyroid Stimulating Hormone (TSH), the primary regulator of thyroid gland function, has been shown to suppress the expression and activity of SULT1A1 in thyrocytes. This regulation is mediated through the TSH receptor and the subsequent activation of the cAMP/PKA signaling pathway.
TSH-Mediated Suppression of SULT1A1 Expression
The binding of TSH to its G-protein coupled receptor (TSHR) on the surface of thyrocytes initiates a signaling cascade that ultimately leads to the downregulation of SULT1A1 gene expression. This negative feedback mechanism may serve to prevent the excessive degradation of thyroid hormones within the thyroid gland itself.
Experimental Protocols
Accurate measurement of thyroxine sulfotransferase activity is crucial for research and drug development. Below are detailed methodologies for in vitro assays.
In Vitro Thyroxine Sulfotransferase Assay using Radiolabeled PAPS
This protocol describes a common method for determining SULT activity by measuring the transfer of a radiolabeled sulfo group from [³⁵S]PAPS to thyroxine.
Materials:
-
Recombinant human SULT enzyme or tissue cytosol (e.g., human liver cytosol)
-
Thyroxine (T4) stock solution (in DMSO or ethanol)
-
[³⁵S]PAPS (3'-phosphoadenosine-5'-phospho[³⁵S]sulfate)
-
PAPS (non-radiolabeled)
-
Potassium phosphate buffer (e.g., 0.1 M, pH 7.2)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Stop solution (e.g., 100 mM barium acetate)
-
Barium hydroxide (100 mM)
-
Zinc sulfate (100 mM)
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Liquid scintillation counter
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Potassium phosphate buffer
-
DTT (e.g., final concentration 1 mM)
-
BSA (e.g., final concentration 0.1 mg/mL)
-
Desired concentration of T4 (added from stock solution, ensure final solvent concentration is low, e.g., <1%)
-
A mixture of non-radiolabeled PAPS and [³⁵S]PAPS (e.g., final concentration 50 µM total PAPS with a specific activity of ~0.1-1.0 µCi/nmol)
-
-
Enzyme Addition: Add the SULT enzyme preparation (recombinant enzyme or cytosol) to the reaction mixture to initiate the reaction. The amount of enzyme should be optimized to ensure linear reaction kinetics over the chosen incubation time.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.
-
Termination of Reaction: Stop the reaction by adding the stop solution (barium acetate).
-
Precipitation of Unreacted [³⁵S]PAPS: Add barium hydroxide and zinc sulfate solutions to precipitate the unreacted [³⁵S]PAPS.
-
Centrifugation: Centrifuge the tubes to pellet the precipitate.
-
Quantification: Transfer an aliquot of the supernatant (containing the [³⁵S]T4S product) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Controls: Include appropriate controls, such as a reaction without enzyme (blank) and a reaction without T4 (to measure background).
Quantification of this compound by HPLC-MS/MS
This method provides a highly sensitive and specific means of quantifying the formation of T4S.
Materials:
-
Sample Preparation:
-
Reaction mixture from an in vitro sulfotransferase assay (as described above, but without radiolabel)
-
Internal standard (e.g., ¹³C₆-T4S or d₂-T4S)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)
-
-
HPLC System:
-
High-performance liquid chromatograph
-
Analytical column (e.g., C18, 100 x 2.1 mm, 2.6 µm)
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Methanol or Acetonitrile with 0.1% formic acid
-
-
Mass Spectrometer:
-
Tandem mass spectrometer (e.g., triple quadrupole)
-
Electrospray ionization (ESI) source (positive or negative mode)
-
Procedure:
-
Sample Preparation: a. Terminate the in vitro SULT reaction (e.g., by adding ice-cold acetonitrile). b. Add a known amount of the internal standard. c. Centrifuge to precipitate proteins. d. Perform Solid Phase Extraction (SPE) on the supernatant to concentrate the analyte and remove interfering substances. i. Condition the SPE cartridge (e.g., with methanol then water). ii. Load the sample. iii. Wash the cartridge (e.g., with a low percentage of organic solvent). iv. Elute T4S with a higher percentage of organic solvent. e. Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
HPLC Separation: a. Inject the reconstituted sample onto the HPLC system. b. Separate T4S from other components using a gradient elution with mobile phases A and B.
-
MS/MS Detection: a. Introduce the HPLC eluent into the ESI source of the mass spectrometer. b. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. c. Monitor specific precursor-to-product ion transitions for T4S and the internal standard. For T4, a common transition in positive mode is m/z 777.6 -> 731.6.[1]
-
Quantification: a. Generate a standard curve using known concentrations of T4S. b. Calculate the concentration of T4S in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Conclusion and Future Directions
The sulfation of thyroxine, mediated by a panel of sulfotransferase enzymes, represents a crucial pathway for thyroid hormone inactivation and homeostasis. SULT1A1 and SULT1E1 appear to be key players in this process, with their activities being subject to hormonal regulation. The methodologies outlined in this guide provide a framework for the detailed investigation of these enzymatic processes.
Future research should focus on obtaining more precise kinetic data for T4 sulfation by individual human SULT isoforms to build more accurate predictive models of thyroid hormone metabolism. Furthermore, a deeper understanding of the regulation of SULT expression and activity in various physiological and pathological states will be critical for the development of novel therapeutic strategies targeting thyroid-related disorders. The interplay between sulfation and other metabolic pathways, such as deiodination and glucuronidation, also warrants further investigation to fully comprehend the complex network governing thyroid hormone bioavailability.
References
- 1. Estrogen Sulfotransferase (SULT1E1): Its Molecular Regulation, Polymorphisms, and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Evaluation of the Expression and Activity of Five Major Sulfotransferases (SULTs) in Human Tissues: The SULT “Pie” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. linear.es [linear.es]
- 4. Inhibition of thyroid hormone sulfotransferase activity by brominated flame retardants and halogenated phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. alochana.org [alochana.org]
- 10. waters.com [waters.com]
The Evolutionary Bedrock of Thyroxine Sulfation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance of thyroid hormone metabolism is fundamental to vertebrate development and homeostasis. While deiodination has long been recognized as a primary regulatory node, the process of sulfation, particularly of the prohormone thyroxine (T4), represents a critical and evolutionarily conserved pathway for hormone inactivation and clearance. This technical guide delves into the core aspects of thyroxine sulfation, providing a comprehensive overview of the enzymatic machinery, its kinetic properties across species, and the experimental methodologies employed in its study. Understanding the evolutionary conservation of this process offers profound insights into thyroid hormone physiology and provides a valuable framework for toxicological assessment and the development of therapeutic interventions targeting thyroid-related disorders.
The Central Role of Sulfotransferases (SULTs)
Cytosolic sulfotransferases (SULTs) are the key enzymes responsible for catalyzing the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on a substrate, in this case, the phenolic hydroxyl group of thyroxine.[1] This modification has profound consequences for the biological activity and metabolic fate of T4.
Sulfation of T4 effectively blocks its conversion to the biologically active triiodothyronine (T3) by outer ring deiodination (ORD).[2] Furthermore, sulfated T4 (T4S) becomes a preferred substrate for inner ring deiodination (IRD) by type 1 deiodinase (D1), leading to its irreversible inactivation and subsequent excretion.[2][3] This positions sulfation as a crucial step in the fine-tuning of thyroid hormone signaling.
The SULT1 family of enzymes, particularly isoforms within the SULT1A, SULT1B, and SULT1C subfamilies, have been identified as the primary catalysts of iodothyronine sulfation in various species.[4][5] The expression and substrate specificity of these isoforms exhibit species-specific variations, reflecting the evolutionary adaptation of thyroid hormone metabolism.
Comparative Kinetics of Thyroxine Sulfation
The efficiency of thyroxine sulfation is a key determinant of its metabolic clearance. The Michaelis-Menten constant (Km) provides an indication of the substrate concentration at which the enzymatic reaction rate is half of its maximum, with a lower Km value generally reflecting a higher affinity of the enzyme for the substrate. The following tables summarize the available kinetic data for thyroxine sulfation by various SULT isoforms across different vertebrate species.
Table 1: Apparent Km Values of SULT Isoforms for Thyroxine (T4)
| Species | SULT Isoform | Tissue/System | Apparent Km (µM) | Reference(s) |
| Human | SULT1A1 | Recombinant | >100 | [6] |
| Human | SULT1A3 | Recombinant | >100 | [6] |
| Human | Liver Cytosol | Native | Not readily detectable | [6] |
| Human | Kidney Cytosol | Native | Not readily detectable | [6] |
| Rat | SULT1B1 | Recombinant | - | [7] |
| Rat | SULT1C1 | Recombinant | - | [7] |
| Rat | Liver Cytosol (Male) | Native | - | [7] |
| Rat | Liver Cytosol (Female) | Native | - | [7] |
| Xenopus laevis | Oocyte Cytosol | Native | Not a preferred substrate | [8][9] |
Note: In many studies, the sulfation of T4 by specific SULT isoforms or tissue cytosols was too low to accurately determine Km values, indicating it is a poor substrate compared to other iodothyronines like T3 and especially 3,3'-diiodothyronine (T2).[6][7][8][9]
Table 2: Substrate Preference of SULTs for Iodothyronines
| Species | Enzyme/Tissue | Substrate Preference Order | Reference(s) |
| Human | Liver & Kidney Cytosol, SULT1A1, SULT1A3 | 3,3'-T2 >> rT3 > T3 > T4 | [6] |
| Rat | Liver & Kidney Cytosol, SULT1B1, SULT1C1 | 3,3'-T2 >> T3 > rT3 > T4 | [7] |
| Xenopus laevis | Oocyte Cytosol | rT3 >> 3,3'-T2 > T4 > T3 | [8][9] |
These data highlight a conserved theme across mammals: T4 is generally a poor substrate for sulfation compared to its metabolites. This suggests that deiodination often precedes sulfation in the metabolic cascade of thyroid hormones. The distinct substrate preference in Xenopus laevis points to evolutionary divergence in the handling of iodothyronines.
Signaling Pathways and Regulatory Networks
The process of thyroxine sulfation is integrated into the broader regulatory network of thyroid hormone homeostasis. The expression of SULT enzymes is itself subject to regulation by various factors, including thyroid hormones and the pituitary hormone TSH.
Caption: Overview of Thyroid Hormone Metabolism and Sulfation.
This diagram illustrates the central role of sulfation in shunting T4 away from the activating pathway (conversion to T3) and towards irreversible inactivation and excretion. The expression of SULTs is, in turn, regulated by both TSH and thyroid hormones themselves, creating a complex feedback loop.[10][11]
Experimental Protocols
A thorough understanding of thyroxine sulfation relies on robust experimental methodologies. The following sections detail the core protocols for assessing sulfotransferase activity and quantifying sulfated thyroxine.
Sulfotransferase Activity Assay (Radiolabeled Method)
This assay measures the enzymatic transfer of a radiolabeled sulfonate group from [35S]PAPS to thyroxine.
Materials:
-
Recombinant SULT enzyme or tissue cytosol preparation
-
Thyroxine (T4) stock solution
-
[35S]PAPS (3'-phosphoadenosine-5'-phospho[35S]sulfate)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mM dithiothreitol (DTT)
-
Stop Solution: 0.1 M Barium acetate
-
Scintillation cocktail and counter
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain:
-
Assay Buffer
-
Desired concentration of T4 (from stock solution)
-
A defined amount of enzyme preparation (e.g., 10-50 µg of cytosolic protein)
-
-
Pre-incubate the reaction mixtures at 37°C for 3 minutes.
-
Initiate the reaction by adding [35S]PAPS to a final concentration of ~1 µM.
-
Incubate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of Stop Solution.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the unreacted [35S]PAPS complexed with barium.
-
Transfer an aliquot of the supernatant (containing the [35S]T4S product) to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the [35S]PAPS.
References
- 1. A prototype of the mammalian sulfotransferase 1 (SULT1) family in Xenopus laevis: molecular and enzymatic properties of XlSULT1B.S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of sulfation in thyroid hormone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Updated perspectives on the cytosolic sulfotransferases (SULTs) and SULT-mediated sulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Measurement of serum free thyroxine by RIA in various clinical states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Rapid sulfation of 3,3',5'-triiodothyronine in native Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for a Specific Radioimmunoassay for Thyroxine Sulfate
Introduction
Thyroxine sulfate (T4S) is a sulfated conjugate of thyroxine (T4), and its measurement in biological fluids is crucial for understanding thyroid hormone metabolism.[1][2] This document provides detailed application notes and protocols for a specific and sensitive radioimmunoassay (RIA) developed for the quantification of T4S in serum samples. The described assay is a competitive binding assay that utilizes a specific antibody to T4S, a radiolabeled T4S tracer, and a separation technique to distinguish between antibody-bound and free tracer.
I. Principle of the Assay
The radioimmunoassay for T4S is a competitive assay. Unlabeled T4S in standards or samples and a fixed amount of radiolabeled T4S (tracer) compete for a limited number of binding sites on a specific anti-T4S antibody. As the concentration of unlabeled T4S increases, the amount of tracer that binds to the antibody decreases. After incubation, the antibody-bound tracer is separated from the free tracer. The radioactivity of the bound fraction is then measured, and the concentration of T4S in the unknown samples is determined by comparing the results to a standard curve.
II. Materials and Reagents
-
Anti-T4S Antiserum: Produced in rabbits immunized with a T4S-protein conjugate.
-
[¹²⁵I]T4S (Tracer): Radiolabeled this compound.
-
T4S Standard: Non-radioactive this compound of high purity.
-
Assay Buffer: Details should be specified based on the original protocol (e.g., 0.01 M phosphate buffer, pH 7.4, containing 0.1% gelatin).
-
Second Antibody: (e.g., Goat anti-rabbit IgG) for precipitation of the primary antibody-antigen complex.
-
Polyethylene Glycol (PEG): To enhance the precipitation of the antibody complex.
-
Normal Rabbit Serum: Used as a carrier in the precipitation step.
-
Ethanol: For extraction of T4S from serum samples.
-
Gamma Counter: For measurement of radioactivity.
-
Centrifuge: Refrigerated centrifuge capable of 3,000 x g.
-
Vortex Mixer
-
Pipettes: Calibrated micropipettes.
III. Experimental Protocols
A. Preparation of T4S-Protein Conjugate for Immunization
-
Conjugate T4S to a carrier protein such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) using a suitable cross-linking agent like carbodiimide.
-
Purify the conjugate by dialysis to remove unreacted T4S and byproducts.
-
Characterize the conjugate to determine the molar ratio of T4S to the carrier protein.
B. Production of Anti-T4S Antiserum
-
Immunize rabbits with the T4S-protein conjugate.
-
The initial immunization should use an emulsion of the conjugate in complete Freund's adjuvant.
-
Subsequent booster injections should be administered at 2- to 4-week intervals using the conjugate emulsified in incomplete Freund's adjuvant.[1]
-
Collect blood samples and separate the serum.
-
Titer the antiserum to determine the optimal dilution for use in the RIA. A final dilution of 1:30,000 has been reported to bind approximately 30% of the tracer.[1]
C. Preparation of [¹²⁵I]T4S Tracer
-
Radioactive T4S can be prepared by reacting [¹²⁵I]T4 with a mixture of chlorosulfonic acid and N,N-dimethylformamide.[1]
-
The reaction is typically carried out at 0°C overnight.[1]
-
The labeled T4S should be purified to separate it from unreacted [¹²⁵I]T4 and other byproducts.
D. Sample Preparation: Ethanol Extraction of Serum T4S
-
To 1 volume of serum, add 2 volumes of cold absolute ethanol.
-
Vortex the mixture vigorously.
-
Centrifuge at 3,000 x g for 20 minutes at 4°C.
-
Decant the supernatant and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in assay buffer.
E. Radioimmunoassay Procedure
-
Assay Setup:
-
Label tubes for standards, controls, and unknown samples in duplicate.
-
Also include tubes for total counts (TC) and non-specific binding (NSB).
-
-
Reagent Addition:
-
Pipette 100 µL of assay buffer into the NSB tubes.
-
Pipette 100 µL of T4S standards, controls, or reconstituted sample extracts into the appropriate tubes.
-
Add 100 µL of diluted anti-T4S antiserum to all tubes except TC and NSB.
-
Add 100 µL of [¹²⁵I]T4S tracer to all tubes.
-
-
Incubation:
-
Vortex all tubes gently and incubate for 24 hours at 4°C.
-
-
Separation of Bound and Free Tracer:
-
Add 100 µL of normal rabbit serum (diluted 1:100) to all tubes except TC.
-
Add 100 µL of second antibody to all tubes except TC.
-
Add 1 mL of 6% PEG to all tubes except TC.
-
Vortex and incubate for 1 hour at 4°C.
-
Centrifuge all tubes (except TC) at 3,000 x g for 30 minutes at 4°C.
-
Decant the supernatant.
-
-
Counting:
-
Measure the radioactivity in the precipitate of each tube using a gamma counter.
-
F. Calculation of Results
-
Calculate the average counts per minute (CPM) for each duplicate.
-
Calculate the percentage of tracer bound (%B/B₀) for each standard, control, and sample using the following formula: %B/B₀ = [(CPM_sample - CPM_NSB) / (CPM_B₀ - CPM_NSB)] x 100 (where B₀ is the maximum binding, i.e., the zero standard)
-
Construct a standard curve by plotting the %B/B₀ for each standard against its known concentration on a semi-logarithmic scale.
-
Determine the T4S concentration of the unknown samples by interpolating their %B/B₀ values from the standard curve.
-
Correct the final concentration for the initial dilution and extraction efficiency.
IV. Assay Performance and Characteristics
The performance of the T4S RIA has been validated, and the key characteristics are summarized below.
Table 1: Assay Specificity and Cross-Reactivity [1][2]
| Compound | Cross-Reactivity (%) |
| This compound (T4S) | 100 |
| Reverse T3 Sulfate (rT3S) | 7.1 |
| T3 Sulfate (T3S) | 0.59 |
| Thyroxine (T4) | ≤ 0.004 |
| Triiodothyronine (T3) | ≤ 0.004 |
| Reverse T3 (rT3) | ≤ 0.004 |
| 3,3'-diiodothyronine | ≤ 0.004 |
Table 2: Assay Performance Parameters [1][2]
| Parameter | Value |
| Detection Threshold | 18 pmol/L |
| Recovery | |
| Radioactive T4S | 99.9 ± 1.7% |
| Nonradioactive T4S | 95 ± 5.2% |
| Precision | |
| Intra-assay Coefficient of Variation | 6.9% |
| Inter-assay Coefficient of Variation | 12% |
Table 3: T4S Serum Concentrations in Various Conditions [2]
| Condition | T4S Concentration (pmol/L, mean ± SE) |
| Normal Subjects | 19 ± 1.2 |
| Hyperthyroid (Graves' disease) | 33 ± 10 |
| Hypothyroid Patients | 42 ± 15 |
| Systemic Nonthyroidal Illnesses | 34 ± 6.9 |
| Pregnant Women (15-40 weeks) | 21 ± 4.3 |
| Newborns (cord blood) | 245 ± 26 |
| Amniotic Fluid (15-38 weeks) | 106 ± 22 |
V. Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Maximum Binding (B₀) | - Degraded tracer- Inactive antibody- Incorrect buffer pH | - Prepare fresh tracer- Use a new lot of antibody or re-titer- Check and adjust buffer pH |
| High Non-Specific Binding (NSB) | - Poor quality tracer- Inadequate separation- Contamination | - Purify tracer- Optimize second antibody and PEG concentrations- Ensure clean tubes and proper technique |
| Poor Precision (High CV) | - Pipetting errors- Inconsistent incubation times/temperatures- Incomplete mixing | - Calibrate pipettes- Standardize all incubation steps- Ensure thorough vortexing at each step |
| Low Sample Recovery | - Inefficient extraction- Adsorption of T4S to tubes | - Optimize ethanol extraction procedure- Use low-binding tubes |
VI. Conclusion
The described radioimmunoassay for this compound is a highly sensitive, specific, and reproducible method for quantifying T4S in serum.[1][2] The assay involves ethanol extraction of the sample, followed by a competitive RIA procedure with a specific antibody and a radiolabeled tracer. The detailed protocol and performance data provided herein should enable researchers, scientists, and drug development professionals to successfully implement this assay for their studies on thyroid hormone metabolism.
References
Application Note: Protocol for Solid-Phase Extraction of Thyroxine Sulfate from Serum
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thyroxine sulfate (T4S) is a significant metabolite of thyroxine (T4) found in human serum and amniotic fluid.[1][2] Its concentration and metabolic pathway are of growing interest in endocrinology and clinical research, particularly in assessing thyroid function and metabolism in various physiological and pathological states.[2][3] Accurate quantification of T4S requires sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which necessitates a robust and clean sample preparation to remove interfering matrix components from serum.[4]
Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex biological matrices.[4] Due to the presence of the acidic sulfate group, T4S is anionic at neutral or basic pH. This property can be leveraged for selective extraction using anion exchange SPE sorbents. This application note details a protocol for the solid-phase extraction of this compound from human serum using a polymer-based strong anion exchange (AX) SPE chemistry, adapted from established methods for other thyroid hormones.[5]
Experimental Protocol
This protocol is based on a mixed-mode anion exchange SPE methodology, which provides superior cleanup by employing both reversed-phase and ion-exchange retention mechanisms.
2.1 Materials and Reagents
-
SPE Sorbent: Polymer-based strong anion exchange (e.g., EVOLUTE® EXPRESS AX 96-well plate, 30 mg)[5]
-
Serum: Human serum, stored at -20°C or colder until use[6]
-
Internal Standard (IS): Isotope-labeled T4S (e.g., ¹³C₆-T4S) or a suitable structural analog.
-
Reagents:
-
Ammonium hydroxide (5%)
-
Formic acid
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
-
Equipment:
-
SPE manifold (96-well plate compatible)
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Autosampler vials with inserts
-
2.2 Sample Pre-treatment
Proper sample pre-treatment is critical to disrupt protein binding and ensure the analyte is in the correct ionic state for retention on the SPE sorbent.
-
Thaw serum samples at room temperature.[7]
-
To 500 µL of serum in a microcentrifuge tube, add 10 µL of internal standard solution.
-
Vortex mix and allow to equilibrate for at least 30 minutes to facilitate binding.[5]
-
Add 500 µL of a pre-treatment solution consisting of 5% ammonium hydroxide and acetonitrile (50:50, v/v).[5]
-
Vortex thoroughly for 1 minute to precipitate proteins.[4]
-
Centrifuge the mixture at ≥1500 rcf for 5 minutes to pellet the precipitated proteins.[8][9]
-
The resulting supernatant is used for the SPE loading step.
2.3 Solid-Phase Extraction (SPE) Protocol
The following procedure is optimized for a 30 mg anion exchange 96-well plate format.[5]
-
Conditioning:
-
Add 1 mL of methanol to each well.
-
Add 1 mL of deionized water.
-
Add 1 mL of 50% aqueous acetonitrile.
-
Draw each solvent through the sorbent bed under low vacuum. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Washing:
-
Wash 1: Add 1 mL of 5% ammonium hydroxide in 5% aqueous acetonitrile to each well to remove neutral and basic interferences.
-
Wash 2: Add 1 mL of acetonitrile to each well to remove remaining organic-soluble interferences.
-
Dry the sorbent bed thoroughly under high vacuum for 5 minutes to remove residual wash solvents.
-
-
Elution:
-
Place a clean 96-well collection plate inside the vacuum manifold.
-
Add 500 µL of the elution solvent (Acetonitrile/Water/Formic Acid, 80:15:5, v/v/v) to each well.
-
Allow the solvent to soak for 1 minute before drawing it through slowly under low vacuum.
-
Repeat the elution step with a second 500 µL aliquot of the elution solvent for a total elution volume of 1 mL.
-
2.4 Post-Elution Processing
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitute the dried extract in 100 µL of a mobile phase-compatible solution (e.g., 50:50 methanol:water with 0.1% formic acid).[5]
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the final extract to an autosampler vial with a low-volume insert for analysis by LC-MS/MS.[8]
Data Presentation
While specific recovery data for this compound using this adapted method is not available in the cited literature, the performance of the anion exchange protocol for structurally related thyroid hormones provides an expected benchmark for performance.[5]
Table 1: Analyte Recovery and Reproducibility using Anion Exchange SPE [5]
| Analyte | Mean Recovery (%) | RSD (%) (n=6) |
| T3 | 99.8 | 2.35 |
| rT3 | 98.6 | 2.23 |
| T4 | 97.4 | 2.09 |
Note: Data represents the performance of an optimized EVOLUTE® EXPRESS AX SPE protocol for non-sulfated thyroid hormones from serum and indicates excellent recovery and precision can be achieved for these related compounds.[5]
Workflow Visualization
The following diagram illustrates the complete workflow for the solid-phase extraction of this compound from serum.
Caption: Workflow for the solid-phase extraction of this compound from serum.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of thyroxine-sulfate (T4S) in human serum and amniotic fluid by a novel T4S radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased urinary this compound excretion in thyroxine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. zellx.de [zellx.de]
- 7. wwwn.cdc.gov [wwwn.cdc.gov]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: Synthesis and Use of Deuterated Thyroxine Sulfate as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quantitative analysis of hormones and drug metabolites, particularly in complex biological matrices, the use of stable isotope-labeled internal standards is the gold standard for achieving accuracy and precision.[1][2] Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful analytical technique for these applications, and the co-elution of a deuterated internal standard with the analyte of interest compensates for variations in sample extraction, injection volume, and ionization efficiency.[1][2]
Thyroxine (T4) is a critical hormone produced by the thyroid gland, and its metabolism, including sulfation, is of significant interest in endocrinology and drug development.[3][4] Thyroxine sulfate (T4S) is a major metabolite of T4, and its quantification is essential for understanding thyroid hormone homeostasis.[3] This document provides detailed protocols for the synthesis of deuterated this compound (d-T4S) for use as an internal standard in LC-MS/MS applications.
Thyroid Hormone Metabolism: The Role of Sulfation
Thyroid hormones undergo various metabolic pathways, including deiodination, glucuronidation, and sulfation.[4] Sulfation, the conjugation of a sulfonate group to the phenolic hydroxyl group of thyroxine, is a key step in the metabolism and inactivation of thyroid hormones.[3][5] This process is catalyzed by sulfotransferase enzymes, primarily in the liver.[3][5] The sulfated conjugates are more water-soluble, facilitating their excretion.[5] Understanding the dynamics of thyroxine sulfation is crucial for assessing thyroid function and the effects of xenobiotics on hormone metabolism.
Caption: Metabolic pathways of thyroxine (T4).
Experimental Protocols
Part 1: Synthesis of Deuterated L-Thyroxine (d-T4)
The synthesis of deuterated L-thyroxine can be achieved by starting with deuterated L-tyrosine. The following is a representative protocol.
Materials:
-
L-Tyrosine-d2 (or other deuterated L-tyrosine)
-
Iodine (I₂)
-
Potassium Iodide (KI)
-
Ammonium Hydroxide (NH₄OH)
-
Hydrogen Peroxide (H₂O₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Hydrochloric Acid (HCl)
-
Methanol
-
Diethyl Ether
-
Deionized Water
Protocol:
-
Dissolution of Deuterated L-Tyrosine: Dissolve L-Tyrosine-d2 in a solution of sodium bicarbonate in deionized water.
-
Iodination: Prepare a solution of iodine and potassium iodide in deionized water. Add this solution dropwise to the L-tyrosine solution while stirring.
-
Oxidation: Slowly add a solution of hydrogen peroxide to the reaction mixture. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).
-
Precipitation: Once the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the di-iodinated tyrosine derivative.
-
Purification of Di-iodotyrosine: Filter the precipitate, wash with cold deionized water, and then with diethyl ether. Dry the product under vacuum.
-
Coupling Reaction: The di-iodinated tyrosine is then subjected to a coupling reaction to form the thyroxine backbone. This can be achieved through various methods, often involving a catalyst and heat. A common laboratory-scale synthesis involves an oxidative coupling.
-
Final Purification: The resulting deuterated L-thyroxine is purified by recrystallization from a suitable solvent system, such as ethanol/water, followed by final purification using High-Performance Liquid Chromatography (HPLC).[6]
Table 1: Representative Data for Deuterated L-Thyroxine Synthesis
| Parameter | Value | Method of Analysis |
| Starting Material | L-Tyrosine-d2 | - |
| Final Product | L-Thyroxine-d2 | - |
| Chemical Purity | >98% | HPLC-UV |
| Isotopic Enrichment | >98% | Mass Spectrometry |
| Overall Yield | 40-50% | Gravimetric |
Part 2: Sulfation of Deuterated L-Thyroxine (d-T4)
The sulfation of the phenolic hydroxyl group of deuterated thyroxine is a critical step to produce the desired internal standard. The use of a sulfur trioxide-pyridine complex is a common and effective method for this transformation.[7][8][9]
Materials:
-
Deuterated L-Thyroxine (d-T4)
-
Sulfur trioxide pyridine complex
-
Anhydrous Pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Diethyl Ether
-
Ethyl Acetate
-
Hexane
Protocol:
-
Dissolution: Dissolve the deuterated L-thyroxine in anhydrous pyridine and anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Sulfation Reaction: Cool the solution in an ice bath and slowly add the sulfur trioxide pyridine complex. Allow the reaction to stir at room temperature overnight.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane. Further purification can be achieved by preparative HPLC.
Table 2: Representative Data for Deuterated this compound Synthesis
| Parameter | Value | Method of Analysis |
| Starting Material | L-Thyroxine-d2 | - |
| Final Product | L-Thyroxine-d2-sulfate | - |
| Chemical Purity | >99% | HPLC-UV/MS |
| Isotopic Purity | >98% | Mass Spectrometry |
| Yield | 60-70% | Gravimetric |
Workflow for Bioanalytical Applications
The synthesized deuterated this compound is used as an internal standard for the quantification of endogenous this compound in biological samples.
Caption: Bioanalytical workflow using d-T4S.
Protocol for Sample Analysis using d-T4S Internal Standard
Materials:
-
Biological sample (e.g., serum, plasma)
-
Deuterated this compound (d-T4S) internal standard solution (of known concentration)
-
Acetonitrile
-
Formic acid
-
Deionized water
-
LC-MS/MS system
Protocol:
-
Sample Spiking: To a known volume of the biological sample, add a precise volume of the deuterated this compound internal standard solution.
-
Protein Precipitation: Add cold acetonitrile (typically 3 volumes) to the sample to precipitate proteins. Vortex and centrifuge to pellet the proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific transitions for both the endogenous this compound and the deuterated internal standard.[10][11][12][13][14][15][16]
Table 3: Representative LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (T4S) | m/z 856.7 -> 776.7 |
| MRM Transition (d-T4S) | m/z 858.7 -> 778.7 (for d2-T4S) |
| Collision Energy | Optimized for specific instrument |
Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR are used to confirm the chemical structure of the synthesized compounds.[17][18][19] For deuterated compounds, the absence of signals at specific positions in the ¹H NMR spectrum confirms successful deuteration.
Mass Spectrometry (MS):
High-resolution mass spectrometry is used to confirm the exact mass of the synthesized deuterated this compound and to determine the isotopic enrichment.[10][11][12][13][14][15][16]
High-Performance Liquid Chromatography (HPLC):
HPLC with UV detection is used to determine the chemical purity of the final product.[6] A single, sharp peak indicates a high degree of purity.
Conclusion
The synthesis of deuterated this compound provides a crucial tool for the accurate and precise quantification of this important thyroid hormone metabolite in biological samples. The detailed protocols and representative data presented in these application notes offer a comprehensive guide for researchers in endocrinology, drug metabolism, and clinical chemistry. The use of a stable isotope-labeled internal standard is indispensable for robust and reliable bioanalytical methods, ultimately leading to higher quality data in research and development.
References
- 1. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical approaches to the sulfation of small molecules: current progress and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ANALYSIS OF THYROID HORMONES IN SERUM BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The measurement of free thyroxine by isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The measurement of free thyroxine by isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of thyroid hormones in serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous quantification of free triiodothyronine and free thyroxine by isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isotope dilution tandem mass spectrometric method for T4/T3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of L-thyroxine (LT4) and D-thyroxine (DT4) on cardiac function and high-energy phosphate metabolism: a 31P NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application of Thyroxine Sulfate (T4S) ELISA in Clinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroxine sulfate (T4S) is a significant metabolite of thyroxine (T4), the primary hormone produced by the thyroid gland. The sulfation of T4 is a key step in its metabolism, influencing its biological activity and excretion. The quantification of T4S in biological fluids using a specific and sensitive enzyme-linked immunosorbent assay (ELISA) offers a valuable tool for clinical research. This document provides detailed application notes on the clinical relevance of T4S measurement and a comprehensive protocol for a competitive T4S ELISA.
Application Notes
The measurement of T4S levels can provide crucial insights into various physiological and pathological conditions, as well as in the evaluation of drug-induced effects on thyroid hormone metabolism.
Clinical Significance of T4S Measurement
-
Assessment of Thyroid Function and Metabolism: T4S is a normal component of human serum, and its levels can be altered in thyroid disorders. Monitoring T4S can offer a more comprehensive picture of thyroid hormone metabolism beyond the standard T4 and TSH measurements.
-
Fetal and Neonatal Endocrinology: T4S levels are markedly elevated in newborn cord serum and amniotic fluid. This suggests that sulfation is a major pathway of T4 metabolism in the fetus, where deiodinase activity is different from that in adults. T4S measurement can be a useful marker in studies of fetal development and neonatal thyroid function.
-
Pregnancy: Serum T4S concentrations are also altered during pregnancy. Investigating these changes can contribute to a better understanding of maternal-fetal thyroid hormone exchange and the adaptation of maternal thyroid function during gestation.
-
Non-Thyroidal Illness (Euthyroid Sick Syndrome): Patients with systemic non-thyroidal illnesses can exhibit altered serum T4S levels. Studying these variations may help in understanding the complex changes in thyroid hormone metabolism that occur during critical illness.
-
Drug Development and Toxicology: Several drugs can influence the metabolism of thyroid hormones. A T4S ELISA can be employed in preclinical and clinical studies to assess whether a drug candidate alters the sulfation pathway of T4. This is particularly relevant for drugs that are known to induce liver enzymes involved in hormone metabolism. Monitoring T4S can be a sensitive indicator of drug-induced changes in thyroid hormone clearance. In toxicological studies, alterations in T4S levels could signal potential endocrine disruption.
Quantitative Data from Clinical Research
The following tables summarize reported concentrations of this compound in various human biological fluids and clinical conditions. These values have been compiled from published research and are intended for research purposes.
| Population | Biological Fluid | Mean T4S Concentration | Unit | Reference |
| Euthyroid Adults | Serum | 8.6 | ng/dL | [1] |
| Hyperthyroid Adults | Serum | 14.4 | ng/dL | [1] |
| Hypothyroid Adults | Serum | 5.0 | ng/dL | [1] |
| Pregnant Women | Serum | 5.9 | ng/dL | [1] |
| Patients with Non-thyroidal Illness | Serum | 4.5 | ng/dL | [1] |
| Euthyroid Adults | Serum | 19 ± 1.2 | pmol/L | [2] |
| Hyperthyroid Patients (Graves' Disease) | Serum | 33 ± 10 | pmol/L | [2] |
| Hypothyroid Patients | Serum | 42 ± 15 | pmol/L | [2] |
| Patients with Systemic Non-thyroidal Illnesses | Serum | 34 ± 6.9 | pmol/L | [2] |
| Pregnant Women (15-40 weeks gestation) | Serum | 21 ± 4.3 | pmol/L | [2] |
| Newborns (cord blood) | Serum | 245 ± 26 | pmol/L | [2] |
Table 1: this compound (T4S) Concentrations in Human Serum
| Gestation Period | Mean T4S Concentration | Unit | Reference |
| 14-15 weeks | 14.3 | ng/dL | [1] |
| 18-19 weeks | 25.5 | ng/dL | [1] |
| 15-38 weeks | 106 ± 22 | pmol/L | [2] |
Table 2: this compound (T4S) Concentrations in Human Amniotic Fluid
| Condition | Mean Urinary T4S Concentration | Mean Creatinine-Corrected Urinary T4S | Unit | Reference |
| Premenopausal Women (pre-T4 treatment) | 12 | 174 | ng/dL and ng/g creatinine | [3] |
| Premenopausal Women (post-T4 treatment) | 20 | 396 | ng/dL and ng/g creatinine | [3] |
Table 3: this compound (T4S) Concentrations in Human Urine
Signaling Pathways and Experimental Workflows
Thyroid Hormone Metabolism Pathway
The following diagram illustrates the metabolic pathway of thyroxine, including its conversion to this compound.
This compound (T4S) Competitive ELISA Workflow
This diagram outlines the key steps of a competitive ELISA for the quantification of T4S.
Experimental Protocols
The following is a representative protocol for a this compound (T4S) competitive ELISA. This protocol is based on standard competitive ELISA principles and should be optimized for the specific kit and reagents used.
Specimen Collection and Preparation
-
Serum: Collect whole blood using a serum separator tube. Allow the blood to clot for at least 30 minutes at room temperature. Centrifuge at 1000 x g for 15 minutes. Separate the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Separate the plasma and assay immediately or aliquot and store at -20°C or -80°C.
-
Urine: Collect a random or 24-hour urine sample. Centrifuge to remove particulate matter. Assay immediately or store at -20°C or -80°C. For random urine samples, it is recommended to normalize the T4S concentration to the creatinine concentration.
Reagent Preparation
-
Bring all reagents and samples to room temperature before use.
-
Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water to the working concentration (typically 1X).
-
T4S Standard: Reconstitute the lyophilized T4S standard with the provided diluent to create a stock solution. Prepare a series of dilutions from the stock solution to generate a standard curve.
-
T4S-HRP Conjugate: Dilute the concentrated T4S-HRP conjugate with the appropriate diluent to the working concentration.
Assay Procedure
-
Plate Preparation: Determine the number of microwells required for the standards, controls, and samples. Secure the wells in the microplate frame.
-
Addition of Standards and Samples: Pipette a specified volume (e.g., 50 µL) of standards, controls, and prepared samples into the appropriate wells of the anti-T4S antibody-coated microplate.
-
Addition of T4S-HRP Conjugate: Add a specified volume (e.g., 100 µL) of the working T4S-HRP conjugate solution to each well.
-
Incubation (Competitive Binding): Gently mix the plate and incubate for a specified time (e.g., 60 minutes) at a specified temperature (e.g., room temperature or 37°C). During this incubation, the T4S in the sample competes with the T4S-HRP conjugate for binding to the limited number of anti-T4S antibodies on the well surface.
-
Washing: Aspirate the liquid from each well and wash the wells multiple times (e.g., 3-5 times) with the 1X wash buffer. After the final wash, invert the plate and tap it on absorbent paper to remove any remaining wash buffer.
-
Substrate Addition: Add a specified volume (e.g., 100 µL) of TMB substrate solution to each well.
-
Color Development: Incubate the plate for a specified time (e.g., 15-20 minutes) at room temperature in the dark. A blue color will develop.
-
Stopping the Reaction: Add a specified volume (e.g., 50 µL) of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 15-30 minutes of adding the stop solution.
Data Analysis
-
Standard Curve: Plot the absorbance values (Y-axis) obtained for each standard against their corresponding concentrations (X-axis). A standard curve can be generated using a four-parameter logistic (4-PL) curve fit.
-
Concentration Calculation: Determine the concentration of T4S in the samples by interpolating their absorbance values from the standard curve.
-
Correction for Dilution: If samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final concentration.
References
Application Notes and Protocols for the In Vitro Enzymatic Synthesis of Thyroxine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroxine sulfate (T4S) is a significant metabolite of thyroxine (T4), the primary hormone produced by the thyroid gland. In vivo, the sulfation of thyroid hormones, a reaction catalyzed by sulfotransferase enzymes (SULTs), plays a crucial role in regulating their bioactivity and facilitating their elimination.[1][2] For researchers studying thyroid hormone metabolism, endocrine disruption, and drug development, a reliable method for producing T4S for experimental use is essential. This document provides a detailed protocol for the in vitro enzymatic synthesis of this compound using recombinant human sulfotransferase 1A1 (SULT1A1), the primary enzyme responsible for thyroid hormone sulfation in humans.[3][4][5] The protocol covers the enzymatic reaction, purification of the product, and analytical methods for quantification and verification.
Principle of the Method
The in vitro synthesis of this compound is achieved through an enzymatic reaction that mimics the physiological process. The reaction utilizes recombinant human SULT1A1 to catalyze the transfer of a sulfonate group from the universal sulfuryl donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the phenolic hydroxyl group of thyroxine.
The reaction can be summarized as follows:
Thyroxine (T4) + 3'-phosphoadenosine-5'-phosphosulfate (PAPS) --(SULT1A1)--> this compound (T4S) + 3'-phosphoadenosine-5'-phosphate (PAP)
Data Presentation
Table 1: Kinetic Parameters of Human SULT1A1 for Thyroid Hormones
This table summarizes the apparent Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the sulfation of various thyroid hormones by recombinant human SULT1A1. These parameters are crucial for designing the enzymatic synthesis reaction and understanding the enzyme's substrate preference. While SULT1A1 can sulfate T4, it displays a higher affinity for other iodothyronines like 3,3'-diiodothyronine (3,3'-T2).[3][4]
| Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Reference |
| Thyroxine (T4) | Not Precisely Determined (High) | Low | [3][4] |
| 3,3',5-Triiodothyronine (T3) | 29.1 | - | [3][4] |
| 3,3'-Diiodothyronine (3,3'-T2) | 0.14 | - | [3][4] |
| PAPS (with 0.1 µM 3,3'-T2) | 0.65 | - | [3][4] |
Note: The literature indicates that the sulfation of T4 by SULT1A1 is significantly less efficient than that of other thyroid hormone metabolites. Therefore, reaction conditions need to be optimized for T4S production.
Experimental Protocols
Materials and Reagents
-
Recombinant Human SULT1A1 (e.g., from a commercial supplier)
-
L-Thyroxine (T4) sodium salt
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS) lithium salt
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Weak Anion Exchange)[6]
-
Reverse-Phase HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)
-
LC-MS/MS system
Protocol 1: In Vitro Enzymatic Synthesis of this compound
This protocol is designed for the preparative synthesis of this compound for experimental use.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
Thyroxine (T4): 100 µM (Prepare a stock solution in a minimal amount of 0.1 M NaOH and dilute with buffer)
-
PAPS: 500 µM
-
Recombinant Human SULT1A1: 1-5 µg/mL
-
MgCl₂: 10 mM
-
DTT: 2 mM
-
Potassium Phosphate Buffer: 50 mM, pH 7.0
-
-
The total reaction volume can be scaled as needed (e.g., 1 mL).
-
-
Reaction Incubation:
-
Pre-incubate the reaction mixture without the enzyme at 37°C for 5 minutes.
-
Initiate the reaction by adding the recombinant SULT1A1 enzyme.
-
Incubate the reaction at 37°C for 2-4 hours with gentle agitation.
-
-
Reaction Termination:
-
Terminate the reaction by adding an equal volume of ice-cold methanol. This will precipitate the enzyme.
-
Vortex the mixture and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully collect the supernatant containing the synthesized this compound.
-
Protocol 2: Purification of this compound by Solid-Phase Extraction (SPE)
This protocol describes the initial purification and concentration of the synthesized this compound from the reaction mixture.
-
SPE Cartridge Conditioning:
-
Condition a weak anion exchange (WAX) SPE cartridge by sequentially passing through:
-
3 mL of methanol
-
3 mL of deionized water
-
3 mL of 50 mM potassium phosphate buffer (pH 7.0)
-
-
-
Sample Loading:
-
Load the supernatant from the terminated enzymatic reaction onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of 30% methanol in deionized water to remove unbound reactants and byproducts.[7]
-
-
Elution:
-
Elute the this compound from the cartridge with 3 mL of methanol containing 0.1% acetic acid.[7]
-
Collect the eluate for further purification by HPLC or for direct analysis.
-
Protocol 3: Purification and Analysis by Reverse-Phase HPLC
This protocol can be used for the final purification of this compound and for quantitative analysis.
-
HPLC System and Column:
-
Use a reverse-phase HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
A typical gradient could be:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-35 min: 70% to 30% B
-
35-40 min: 30% B (re-equilibration)
-
-
The flow rate is typically 1 mL/min.
-
-
Detection:
-
Monitor the elution profile using a UV detector at 225 nm.
-
-
Fraction Collection:
-
Collect the peak corresponding to this compound based on its retention time, which should be earlier than that of thyroxine due to its increased polarity.
-
Protocol 4: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For definitive identification and accurate quantification, LC-MS/MS is the method of choice.[8]
-
Sample Preparation:
-
The purified fraction from HPLC or the eluate from SPE can be directly injected or diluted with the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Use an LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
The LC conditions can be similar to those described in Protocol 3.
-
Operate the mass spectrometer in negative ion mode.
-
Monitor the specific precursor-to-product ion transitions for thyroxine and this compound. (These will need to be determined empirically or from literature).
-
Mandatory Visualizations
Caption: Workflow for the in vitro enzymatic synthesis of this compound.
Caption: Purification and analysis workflow for synthesized this compound.
References
- 1. scispace.com [scispace.com]
- 2. Role of sulfation in thyroid hormone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Characterization of human iodothyronine sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human thyroid phenol sulfotransferase enzymes 1A1 and 1A3: activities in normal and diseased thyroid glands, and inhibition by thyroid hormones and phytoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of thyroxine and its glucuronide in municipal wastewater and solids using weak anion exchange solid phase extraction and ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Thyroid method 4c: Inhibition of THs sulfation using liquid chromatography | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
Application Note: Analysis of Thyroxine Sulfate using Mass Spectrometry
Abstract
This application note provides a detailed protocol for the analysis of thyroxine sulfate (T4S) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific experimental data on the fragmentation of this compound is not widely published, this document outlines a proposed fragmentation pattern based on the known behavior of thyroxine and sulfate moieties in mass spectrometry. The provided methodology, adapted from established protocols for thyroid hormone analysis, offers a robust starting point for researchers and drug development professionals.
Introduction
Thyroxine (T4) is a critical hormone produced by the thyroid gland, playing a vital role in regulating metabolism. The sulfated metabolite, this compound (T4S), is an important conjugate in the peripheral metabolism of thyroid hormones. Accurate and reliable quantification of T4S is crucial for understanding thyroid hormone homeostasis and in various clinical and research settings. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high specificity and sensitivity for the analysis of such metabolites.[1][2][3] This document details the expected fragmentation pattern of T4S and provides a comprehensive protocol for its analysis.
Proposed Mass Spectrometry Fragmentation of this compound
The fragmentation of this compound is anticipated to proceed via initial loss of the sulfate group (SO3), followed by fragmentation of the thyroxine backbone, similar to what is observed for unmodified thyroxine.
Negative Ion Mode (ESI-)
In negative electrospray ionization mode, the precursor ion is expected to be the deprotonated molecule [M-H]⁻. The primary fragmentation event is the neutral loss of SO3 (80 Da). Subsequent fragmentation would follow the pattern of deprotonated thyroxine.
Positive Ion Mode (ESI+)
In positive electrospray ionization mode, the precursor ion will be the protonated molecule [M+H]⁺. Similar to the negative mode, the initial and most prominent fragmentation is expected to be the loss of the sulfate group as sulfuric acid (H2SO4, 98 Da) or SO3 (80 Da) followed by rearrangement. The resulting ion would then fragment in a manner consistent with protonated thyroxine, primarily through the loss of the carboxyl group.[4][5]
Experimental Protocol
This protocol is adapted from established methods for the analysis of thyroid hormones in serum and other biological matrices.[2][4][6]
1. Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 200 µL of serum, plasma, or other biological sample.
-
Add 20 µL of an internal standard solution (e.g., ¹³C₆-labeled this compound).
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean MS vial for LC-MS/MS analysis.
2. Liquid Chromatography (LC)
-
HPLC System: A high-performance liquid chromatography system, such as a Thermo Scientific™ Vanquish™ HPLC system, is suitable.[6]
-
Column: A reversed-phase column, for example, a Thermo Scientific™ Accucore™ C18 100 x 2.1 mm, 2.6 µm column, can be used.[6]
-
Mobile Phase A: Water with 0.1% acetic acid.[6]
-
Mobile Phase B: Methanol with 0.1% acetic acid.[6]
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient from 20% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 20% B.
-
Injection Volume: 10 µL.
3. Mass Spectrometry (MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer, such as a Thermo Scientific™ TSQ Quantiva™, is recommended.[6]
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes.
-
Spray Voltage: 3900 V for positive ion mode and 3750 V for negative ion mode.[6]
-
Sheath Gas Pressure: 40 arbitrary units.
-
Auxiliary Gas Pressure: 10 arbitrary units.
-
Capillary Temperature: 350 °C.
-
Collision Gas: Argon at a pressure of 2 mTorr.[6]
-
Data Acquisition: Selected Reaction Monitoring (SRM).
Data Presentation
The expected major ions for this compound in both positive and negative MS/MS analysis are summarized in the table below. The exact m/z values may vary slightly depending on the instrument calibration.
| Ionization Mode | Precursor Ion | m/z (Precursor) | Proposed Fragmentation | Fragment Ion | m/z (Fragment) |
| Negative (ESI-) | [M-H]⁻ | 855.7 | Loss of SO₃ | [M-H-SO₃]⁻ | 775.7 |
| Loss of SO₃ and I | [M-H-SO₃-I]⁻ | 648.8 | |||
| Loss of SO₃ and CO₂ | [M-H-SO₃-CO₂]⁻ | 731.7 | |||
| Positive (ESI+) | [M+H]⁺ | 857.7 | Loss of H₂SO₄ | [M+H-H₂SO₄]⁺ | 759.7 |
| Loss of H₂SO₄ and COOH | [M+H-H₂SO₄-COOH]⁺ | 714.7 | |||
| Loss of H₂SO₄ and I | [M+H-H₂SO₄-I]⁺ | 632.8 |
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Proposed Fragmentation Pathway of this compound (Negative Ion Mode)
Caption: Proposed fragmentation of this compound in ESI- mode.
Conclusion
This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The detailed protocol for sample preparation, liquid chromatography, and mass spectrometry, along with the proposed fragmentation pattern, serves as a valuable resource for researchers in endocrinology, pharmacology, and clinical chemistry. The methods described are sensitive and specific, making them well-suited for the reliable quantification of this important thyroid hormone metabolite. Further experimental validation is recommended to confirm the proposed fragmentation pathway.
References
- 1. LC-MS analysis of thyroid hormones in human serum | Separation Science [sepscience.com]
- 2. Analysis of thyroid hormones in serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lancet.co.za [lancet.co.za]
- 4. ANALYSIS OF THYROID HORMONES IN SERUM BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alochana.org [alochana.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Cell-Based Assays to Study Thyroxine Sulfate (T4S) Transport and Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thyroxine sulfate (T4S) is a major metabolite of thyroxine (T4), the primary hormone secreted by the thyroid gland. While T4 is considered a prohormone to the more biologically active triiodothyronine (T3), the roles of sulfated thyroid hormone metabolites like T4S are still under investigation. Emerging evidence suggests that T4S is not merely an inactive byproduct for excretion but may play significant roles in thyroid hormone homeostasis, particularly in fetal development and in certain disease states. Understanding the mechanisms of T4S transport into target cells and its subsequent intracellular activity is crucial for elucidating its physiological functions and for the development of novel therapeutics targeting the thyroid hormone signaling pathway.
These application notes provide detailed protocols for cell-based assays designed to investigate the transport and biological activity of this compound. The methodologies described herein are essential tools for researchers in endocrinology, pharmacology, and drug development.
Section 1: this compound Transport Assays
The transport of T4S across the cell membrane is a critical first step for its intracellular metabolism and action. This process is mediated by specific transmembrane transporters. Recent studies have identified members of the Organic Anion Transporting Polypeptide (OATP) and Solute Carrier 22 (SLC22) families as key transporters of sulfated iodothyronines.
Key Transporters of this compound
-
OATP1C1: This transporter, highly expressed at the blood-brain barrier, has been shown to transport T4 and T4S.
-
SLC22A8 (OAT3) and SLC22A9: These organic anion transporters are also implicated in the transport of sulfated iodothyronines.[1][2][3]
Cell-Based T4S Uptake Assay using Transfected Cells
This protocol describes a radiolabeled uptake assay in adherent mammalian cells (e.g., HEK293 or COS-1) transiently transfected with a T4S transporter of interest.
Experimental Workflow for T4S Uptake Assay
Caption: Workflow for T4S radiolabeled uptake assay.
Protocol 1: T4S Uptake Assay
Materials:
-
HEK293 or COS-1 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
24-well cell culture plates, poly-D-lysine coated
-
Transfection reagent (e.g., Lipofectamine)
-
Expression plasmids for the transporter of interest (e.g., pCMV-OATP1C1, pCMV-SLC22A8) and empty vector control (pCMV)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
Radiolabeled [¹²⁵I]T4S
-
Unlabeled T4S
-
Phosphate-Buffered Saline (PBS), ice-cold
-
0.1 M Sodium Hydroxide (NaOH)
-
BCA Protein Assay Kit
-
Gamma counter
Procedure:
-
Cell Seeding (Day 1):
-
Seed HEK293 or COS-1 cells into a 24-well plate at a density that will result in 80-90% confluency on the day of transfection.
-
-
Transfection (Day 2):
-
Transfect the cells with the transporter expression plasmid or an empty vector control using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Uptake Assay (Day 3):
-
24-48 hours post-transfection, aspirate the growth medium from the wells.
-
Wash the cells gently twice with 0.5 mL of pre-warmed (37°C) HBSS.
-
Add 0.25 mL of pre-warmed HBSS to each well and pre-incubate the plate at 37°C for 30 minutes.
-
Prepare the uptake solution containing [¹²⁵I]T4S in HBSS at the desired concentration (e.g., 1 nM). For competition experiments, also prepare uptake solutions containing unlabeled T4S at various concentrations.
-
Initiate the uptake by aspirating the pre-incubation buffer and adding 0.2 mL of the uptake solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 5, 15, 30 minutes). Time-course experiments should be performed to ensure initial uptake rates are measured.
-
To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with 1 mL of ice-cold PBS.[4]
-
Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well and incubating for at least 1 hour at room temperature.[4]
-
-
Data Analysis:
-
Transfer the cell lysates to tubes suitable for a gamma counter and measure the radioactivity (counts per minute, CPM).
-
Use a small aliquot of the lysate to determine the protein concentration in each well using a BCA protein assay.
-
Normalize the CPM values to the protein concentration (CPM/mg protein).
-
Calculate the specific uptake by subtracting the uptake in mock-transfected cells from the uptake in transporter-transfected cells.
-
Quantitative Data for T4S Transport
The following table summarizes known kinetic parameters for T4S transport. This data is crucial for designing experiments and for the comparison of different transporters.
| Transporter | Substrate | Cell Line | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| OATP1C1 | T4S | COS-1 | 2.6 | Not Reported | |
| Type 1 Deiodinase | T4S | Rat Liver Microsomes | 0.3 | 530 | [5] |
Section 2: this compound Activity Assays
Once transported into the cell, T4S can be a substrate for metabolizing enzymes or potentially interact with nuclear receptors to modulate gene expression.
Deiodinase Activity Assay
Sulfation can significantly alter the metabolism of thyroid hormones by deiodinases. T4S is a known substrate for type 1 deiodinase (D1), which catalyzes its inner-ring deiodination.[5]
Deiodination Pathway of T4S
Caption: Metabolic pathway of T4S by Type 1 Deiodinase.
Protocol 2: Non-Radioactive Deiodinase Activity Assay (Sandell-Kolthoff Reaction)
This protocol measures the iodide released from T4S by deiodinase activity using a colorimetric method. The Sandell-Kolthoff reaction is based on the catalytic effect of iodide on the reduction of cerium(IV) to cerium(III) by arsenious acid.[6][7][8][9][10]
Materials:
-
Cell line or tissue homogenate expressing deiodinase (e.g., human liver microsomes for D1).
-
Homogenization buffer (e.g., 0.1 M potassium phosphate, 1 mM EDTA, pH 7.0).
-
T4S (substrate).
-
Dithiothreitol (DTT) (cofactor).
-
Propylthiouracil (PTU) (D1 inhibitor for control).
-
Ammonium cerium(IV) sulfate solution.
-
Arsenious acid solution.
-
Sulfuric acid.
-
96-well microplate.
-
Spectrophotometer.
Procedure:
-
Enzyme Preparation:
-
Prepare cell or tissue homogenates in homogenization buffer.
-
Determine the protein concentration of the homogenate.
-
-
Deiodination Reaction:
-
In a 96-well plate, add the following to each well:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Start the reaction by adding T4S (to a final concentration of e.g., 10 µM).
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Sandell-Kolthoff Reaction:
-
Stop the deiodination reaction by adding a stopping reagent (e.g., by changing pH or adding a denaturant).
-
Transfer an aliquot of the reaction mixture to a new 96-well plate.
-
Add the arsenious acid solution, followed by the ammonium cerium(IV) sulfate solution.
-
Measure the decrease in absorbance at a specific wavelength (e.g., 405 nm or 420 nm) over time using a spectrophotometer. The rate of color change is proportional to the iodide concentration.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of potassium iodide.
-
Calculate the amount of iodide released in each sample by interpolating from the standard curve.
-
Determine the specific deiodinase activity (e.g., in pmol iodide/min/mg protein) by subtracting the iodide released in the presence of PTU from that in its absence.
-
Gene Expression Analysis
To investigate the direct biological activity of T4S, its effect on the expression of thyroid hormone-responsive genes can be assessed. While T4 is known to directly regulate gene expression, similar studies for T4S are warranted.[11][12] This can be achieved by treating cells that express thyroid hormone receptors (TRs) with T4S and analyzing changes in the transcriptome.
Thyroid Hormone Genomic Signaling Pathway
Caption: Potential genomic signaling pathway for T4S.
Protocol 3: Gene Expression Analysis using qPCR
Materials:
-
Cell line expressing thyroid hormone receptors (e.g., HepG2, MCF-7).
-
Cell culture medium and supplements.
-
T4S, T3 (positive control), and vehicle control.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for target genes (e.g., DIO1, THRSP) and housekeeping genes (e.g., GAPDH, ACTB).
-
qPCR instrument.
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to ~70-80% confluency.
-
Treat the cells with T4S at various concentrations, T3 as a positive control, and a vehicle control for 24-48 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the treated cells using an RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping genes.
-
Compare the gene expression levels in T4S-treated cells to the vehicle-treated control cells.
-
Quantitative Data for T4S Activity
The following table provides examples of data that can be generated from activity assays.
| Assay | Parameter | Cell Line/System | Treatment | Result | Reference |
| Gene Expression | Fold Change in DIO1 mRNA | HepG2 | 100 nM T3 | ~2.5 | |
| Gene Expression | Fold Change in THRSP mRNA | HepG2 | 100 nM T3 | ~4.0 | |
| Deiodinase Activity | Km of T4S for D1 | Rat Liver Microsomes | N/A | 0.3 µM | [5] |
| Deiodinase Activity | Vmax of T4S for D1 | Rat Liver Microsomes | N/A | 530 pmol/min/mg | [5] |
Conclusion
The cell-based assays described in these application notes provide a robust framework for investigating the transport and biological activity of this compound. By utilizing transfected cell lines, researchers can dissect the specific roles of transporters like OATP1C1 and SLC22A8 in T4S uptake. Furthermore, deiodinase activity and gene expression assays offer valuable insights into the intracellular fate and potential function of T4S. These methodologies are indispensable for advancing our understanding of thyroid hormone metabolism and for the identification of new therapeutic targets.
References
- 1. Novel (sulfated) thyroid hormone transporters in the solute carrier 22 family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel (sulfated) thyroid hormone transporters in the solute carrier 22 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.eur.nl [pure.eur.nl]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Rapid and selective inner ring deiodination of this compound by rat liver deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A Nonradioactive DEHAL Assay for Testing Substrates, Inhibitors, and Monitoring Endogenous Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of iopanoic acid as substrate of type 1 deiodinase by a novel nonradioactive iodide-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-thyroxine directly affects expression of thyroid hormone-sensitive genes: regulatory effect of RXRbeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Intrinsic Activity of Thyroxine Is Critical for Survival and Growth and Regulates Gene Expression in Neonatal Liver - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing Thyroxine Sulfate Metabolism Using Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroxine (T4), the primary hormone secreted by the thyroid gland, plays a crucial role in regulating metabolism, growth, and development. The metabolic fate of T4 is complex, involving multiple pathways including deiodination, glucuronidation, and sulfation. The sulfated metabolite, thyroxine sulfate (T4S), has traditionally been considered an inactive product destined for excretion. However, emerging evidence suggests that T4S may serve as a reservoir for active thyroid hormones and possess intrinsic biological activities. Understanding the metabolism of T4S is therefore critical for a comprehensive assessment of thyroid hormone homeostasis and for the development of drugs that may interact with these pathways.
Stable isotope labeling is a powerful technique for tracing the metabolic fate of compounds in biological systems. By replacing one or more atoms in the T4S molecule with a stable isotope (e.g., Deuterium, Carbon-13), the labeled compound can be distinguished from its endogenous counterpart by mass spectrometry. This allows for precise quantification of the parent compound and its metabolites over time, providing valuable insights into the dynamics of T4S metabolism.
These application notes provide detailed protocols for utilizing stable isotope labeling to trace the metabolism of this compound, both in vitro and in vivo. The methodologies described herein are intended to guide researchers in designing and executing robust experiments to elucidate the metabolic pathways of T4S and to quantify the formation of its various metabolites.
This compound Metabolic Pathway
The metabolism of thyroxine is a multifaceted process involving several key enzymatic reactions. Sulfation, catalyzed by sulfotransferase enzymes (SULTs), is a significant pathway for T4 metabolism, leading to the formation of this compound (T4S). T4S can then undergo further metabolism, primarily through deiodination, or be excreted. The following diagram illustrates the principal pathways of T4S metabolism.
Troubleshooting & Optimization
Overcoming matrix effects in thyroxine sulfate LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of thyroxine sulfate (T4S).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact T4S analysis?
Q2: How can I identify if my T4S analysis is suffering from matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of a T4S standard solution into the LC eluent after the analytical column, while a blank, extracted matrix sample is injected.[1] A stable signal is observed until matrix components that cause ion suppression or enhancement elute, resulting in a dip or rise in the baseline signal. This helps to identify the retention time regions where matrix effects are significant.
-
Post-Extraction Spike: This quantitative method compares the response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution (e.g., mobile phase).[3] A significant difference in the signal indicates the presence of matrix effects. The matrix factor (MF) can be calculated as follows:
MF = (Peak Area in presence of matrix) / (Peak Area in absence of matrix)
An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Q3: What are the most common sources of matrix effects in bioanalytical samples for T4S analysis?
A3: The most prevalent sources of matrix effects in biological samples such as plasma and serum are phospholipids.[2][5][6] These molecules are highly abundant in biological membranes and can co-extract with T4S during sample preparation.[6] Phospholipids are known to cause significant ion suppression in electrospray ionization (ESI), which is commonly used for T4S analysis.[5] Other endogenous substances like salts, proteins, and metabolites can also contribute to matrix effects.[3]
Troubleshooting Guide
Problem 1: Poor sensitivity and inconsistent results for T4S analysis in plasma samples.
This issue is often a primary indicator of ion suppression caused by matrix effects.
dot
Caption: Troubleshooting workflow for poor sensitivity in T4S analysis.
Solution 1.1: Enhance Sample Preparation to Remove Interferences
Simple protein precipitation is often insufficient for removing phospholipids.[5] More rigorous sample cleanup techniques are recommended.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing phospholipids and other interfering substances.[2][7] Weak anion exchange SPE has been successfully used for the extraction of thyroxine and its glucuronide conjugate from complex matrices.[8]
Experimental Protocol: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., protein-precipitated plasma supernatant diluted with water) onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent solution (e.g., 2% methanol in water) to remove polar interferences. A subsequent wash with a stronger organic solvent like acetonitrile can be effective in eluting phospholipids while retaining T4S on certain silica-based reversed-phase cartridges.[7]
-
Elution: Elute T4S with an appropriate solvent, such as methanol or acetonitrile containing a small percentage of a modifier like formic acid or ammonia.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
Phospholipid Removal Plates/Cartridges: Several commercially available products are specifically designed for the removal of phospholipids.[5][6][9] These often utilize zirconia-coated particles that have a high affinity for phosphate groups.[6]
Experimental Protocol: Phospholipid Removal Plate
-
Sample Pre-treatment: Precipitate proteins from the plasma sample by adding 3 volumes of acetonitrile.
-
Filtration: Place the phospholipid removal plate on a collection plate and pass the supernatant from the previous step through the phospholipid removal plate.
-
Collection: The collected filtrate is depleted of phospholipids and can be directly injected or further processed.
-
-
Liquid-Liquid Extraction (LLE): LLE can also be employed to separate T4S from interfering matrix components.[10]
Solution 1.2: Optimize Chromatographic Conditions
Adjusting the chromatographic method can help separate T4S from co-eluting matrix components.
-
Gradient Elution: Employ a gradient elution program to resolve T4S from the region where phospholipids typically elute (often in the middle of a reversed-phase gradient).
-
Column Chemistry: Consider using a different column chemistry. While C18 columns are common, phenyl-hexyl or embedded polar group phases might offer different selectivity that can aid in separating T4S from matrix interferences.
Problem 2: Lack of a suitable stable isotope-labeled internal standard (SIL-IS) for T4S.
While a SIL-IS is the gold standard for correcting matrix effects, a specific one for T4S may not always be available or may be cost-prohibitive.[1]
dot
Caption: Decision logic for internal standard selection.
Solution 2.1: Use a Structural Analogue as an Internal Standard
If a SIL-IS for T4S is unavailable, a structural analogue that co-elutes and exhibits similar ionization behavior can be used.[1] For T4S, potential analogues could include other sulfated thyroid hormones or related structures. It is crucial to validate that the analogue effectively tracks and compensates for any matrix-induced variations in the T4S signal.
Solution 2.2: Standard Addition Method
The standard addition method can be used to correct for matrix effects when a suitable internal standard is not available.[1] This involves adding known amounts of a T4S standard to aliquots of the unknown sample. A calibration curve is then generated by plotting the instrument response versus the concentration of the added standard. The endogenous concentration of T4S in the sample is determined by extrapolating the linear regression line to the x-intercept. While accurate, this method is more time-consuming as each sample requires multiple analyses.[11]
Quantitative Data Summary
The following table summarizes typical recovery and reproducibility data that can be achieved with optimized sample preparation methods for thyroid hormones.
| Sample Preparation Method | Analyte | Recovery (%) | Reproducibility (RSD %) | Reference |
| Online SPE (HybridSPE) | Various Drugs | 94 - 102 | 1 - 5 | [6][12] |
| Solid-Phase Extraction (SPE) | T4 and T4-Glucuronide | 86 - 101 | 5.7 - 9.6 (interday) | [8] |
| SPE | T3, T4, rT3, 3,5-T2, 3,3'-T2 | 81.3 - 111.9 | 1.2 - 9.6 | [13] |
Signaling Pathways and Experimental Workflows
dot
Caption: A generalized workflow for T4S analysis using LC-MS/MS.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ovid.com [ovid.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of thyroxine and its glucuronide in municipal wastewater and solids using weak anion exchange solid phase extraction and ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. ANALYSIS OF THYROID HORMONES IN SERUM BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Chromatographic Separation of Thyroxine Sulfate from its Isomers
Welcome to the technical support center for the chromatographic separation of thyroxine sulfate (T4S) and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of this compound (T4S) isomers that I might need to separate?
A1: The main isomers of concern in T4S analysis are typically the enantiomers (D- and L-thyroxine sulfate) and potentially positional isomers related to the location of the sulfate group on the thyroxine molecule. The most common and biologically relevant form is sulfation at the phenolic hydroxyl group (4'-position). However, depending on the synthetic route or metabolic pathway, other positional isomers could exist. Additionally, other sulfated thyroid hormone metabolites, such as triiodothyronine sulfate (T3S), may be present and require separation.
Q2: What type of chromatography column is best suited for separating T4S from its isomers?
A2: For the chiral separation of T4S enantiomers, a chiral stationary phase (CSP) is required. Based on the separation of thyroxine enantiomers, successful separations have been achieved using teicoplanin-based (e.g., Chirobiotic T), quinine-derived, and crown ether-type chiral columns.[1][2][3][4] For general separation of T4S from other thyroid hormone conjugates, a reversed-phase C18 column can be effective.[3]
Q3: What are the key mobile phase parameters to optimize for good separation?
A3: The critical mobile phase parameters to optimize include the organic modifier (methanol or acetonitrile), the aqueous component (often with a buffer), pH, and any additives. For chiral separations of thyroxine enantiomers, a mobile phase of methanol and a buffer like triethylammonium acetate (TEAA) at a slightly acidic pH (e.g., 4.0) has been shown to provide good resolution.[1] The concentration of the organic modifier and the pH are crucial for controlling retention and selectivity.[1][5]
Q4: Can I use mass spectrometry (MS) for the detection of T4S and its isomers?
A4: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the sensitive and selective detection of T4S and its isomers. It is particularly useful for distinguishing between compounds with the same retention time but different mass-to-charge ratios. However, care must be taken to avoid ion suppression, which can be a challenge with complex matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound and its isomers.
Peak Shape Problems
| Problem | Possible Causes | Solutions |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Column contamination. - Mismatch between sample solvent and mobile phase. - Column void. | - Use a lower pH mobile phase to suppress silanol activity. - Employ a highly end-capped column. - Add a competing base to the mobile phase. - Ensure the sample is dissolved in a solvent weaker than or similar to the mobile phase. - Flush the column with a strong solvent. - Replace the column if a void is suspected. |
| Peak Fronting | - Sample overload. - High injection volume. | - Reduce the concentration of the sample. - Decrease the injection volume. |
| Split Peaks | - Partially plugged column frit. - Column contamination at the inlet. - Column void. - Sample solvent stronger than the mobile phase. - Co-elution of isomers. | - Backflush the column. - Replace the column frit or the entire column. - Inject the sample in a solvent compatible with the mobile phase. - Adjust mobile phase composition or gradient to improve resolution. |
Retention Time Variability
| Problem | Possible Causes | Solutions |
| Drifting Retention Times | - Inconsistent mobile phase composition. - Column temperature fluctuations. - Column aging. | - Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a constant temperature. - Equilibrate the column for a sufficient time before analysis. - Replace the column if it is old or has been subjected to harsh conditions. |
| Sudden Changes in Retention Time | - Air bubbles in the pump. - Leak in the system. - Change in mobile phase composition. | - Degas the mobile phase. - Purge the pump. - Check all fittings for leaks. - Verify the correct mobile phase is being used. |
Detection and Sensitivity Issues (LC-MS)
| Problem | Possible Causes | Solutions |
| Low Signal/No Peak | - Ion suppression from matrix components or mobile phase additives. - Incorrect MS source settings. - Analyte degradation. | - Improve sample cleanup (e.g., solid-phase extraction). - Use a divert valve to direct high-salt portions of the eluent to waste. - Optimize source parameters (e.g., gas flows, temperatures). - Ensure sample stability and use fresh preparations. |
| Noisy Baseline | - Contaminated mobile phase or LC system. - MS source contamination. | - Use high-purity solvents and freshly prepared mobile phase. - Flush the LC system. - Clean the MS source. |
Experimental Protocols
Protocol 1: Chiral Separation of Thyroxine Enantiomers
This protocol is based on a method for separating D- and L-thyroxine, which can be adapted for the separation of T4S enantiomers.[1]
-
Column: Teicoplanin-based chiral stationary phase (e.g., Chirobiotic T, 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: 70:30 (v/v) mixture of methanol and 0.1% triethylammonium acetate (TEAA), adjusted to pH 4.0.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm.[1]
-
Injection Volume: 20 µL.
Protocol 2: Separation of T4S from Other Thyroid Hormone Conjugates
This protocol is based on a method for separating T4S from T4, T3, and their glucuronide conjugates.[3]
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate or formic acid). The exact gradient profile will need to be optimized based on the specific isomers and column used.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30-40 °C) for better reproducibility.
-
Detection: UV (e.g., 225 nm) or LC-MS/MS.
Quantitative Data Summary
The following tables summarize quantitative data from published methods for the separation of thyroxine and its related compounds.
Table 1: Chromatographic Parameters for Thyroxine Enantiomer Separation [1]
| Parameter | L-Thyroxine | D-Thyroxine |
| Retention Time (min) | ~12 | ~15 |
| Resolution (Rs) | > 3.0 | > 3.0 |
| Linearity Range (µg/mL) | 50 - 300 | 50 - 300 |
| Limit of Detection (µg/mL) | 0.15 | 0.20 |
| Limit of Quantitation (µg/mL) | 0.40 | 0.50 |
Table 2: Influence of Mobile Phase pH on Thyroxine Enantiomer Separation [1]
| pH | Retention Factor (k') of L-T4 | Retention Factor (k') of D-T4 | Separation Factor (α) | Resolution (Rs) |
| 3.5 | 3.8 | 4.9 | 1.29 | 2.8 |
| 4.0 | 4.2 | 5.5 | 1.31 | 3.1 |
| 4.5 | 4.5 | 5.8 | 1.29 | 2.9 |
| 5.0 | 4.9 | 6.2 | 1.27 | 2.7 |
Visualizations
Experimental Workflow for Chiral HPLC Separation
Caption: Workflow for chiral HPLC separation of this compound isomers.
Troubleshooting Logic for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct enantiomer separation of thyroxine in pharmaceuticals using crown ether type chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and separation of the glucuronide and sulfate conjugates of thyroxine and triiodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct separation and quantitative analysis of thyroxine and triiodothyronine enantiomers in pharmaceuticals by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
Troubleshooting low recovery of thyroxine sulfate during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low recovery of thyroxine sulfate during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for low recovery of this compound during solid-phase extraction (SPE)?
Low recovery of this compound during SPE can stem from several factors:
-
Improper pH of the sample: this compound is an acidic compound. For effective retention on an anion exchange sorbent, the pH of the sample should be adjusted to ensure the sulfate group is ionized (negatively charged).[1][2][3]
-
Incorrect SPE sorbent selection: A weak anion exchange (WAX) sorbent is often suitable for extracting this compound.[4][5] Using a sorbent that does not have the appropriate interaction mechanism will lead to poor retention.
-
Inefficient elution: The elution solvent may not be strong enough to disrupt the interaction between this compound and the SPE sorbent. Optimizing the elution solvent composition and pH is crucial.[2][6]
-
Sample matrix interference: Components in the biological matrix (e.g., proteins, lipids) can interfere with the binding of this compound to the sorbent or co-elute, causing ion suppression in LC-MS/MS analysis.[7][8][9]
-
Analyte breakthrough during loading or washing: If the flow rate is too high during sample loading, or if the wash solvent is too strong, the analyte may not be adequately retained on the sorbent and will be lost.[1][10]
-
Degradation of the analyte: this compound may be susceptible to degradation due to improper storage conditions (temperature, light exposure) or enzymatic activity in the sample.[11][12]
Q2: What is a recommended starting protocol for weak anion exchange (WAX) SPE of this compound from serum?
The following is a general protocol that can be adapted and optimized for your specific application. This protocol is based on methods for similar anionic compounds.[4][5]
Experimental Protocol: Weak Anion Exchange (WAX) SPE for this compound
-
Sample Pre-treatment:
-
Thaw serum samples at room temperature.
-
To 1 mL of serum, add 1 mL of a weak acid (e.g., 0.1 M formic acid) to adjust the pH and disrupt protein binding.
-
Vortex for 30 seconds and centrifuge to pellet precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Condition a WAX SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of 0.1 M formic acid. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 0.1 M formic acid to remove neutral and basic interferences.
-
Follow with a wash of 3 mL of a weak organic solvent (e.g., methanol) to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound with 3 mL of a basic organic solvent. A common choice is methanol containing 2-5% ammonium hydroxide.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS/MS).
-
Q3: How can I improve the elution of this compound from the WAX cartridge?
If you suspect inefficient elution is the cause of low recovery, consider the following:
-
Increase the basicity of the elution solvent: A higher concentration of ammonium hydroxide (e.g., up to 5%) in methanol can more effectively disrupt the ionic interaction between the negatively charged this compound and the positively charged WAX sorbent.[2]
-
Use a stronger organic solvent: While methanol is common, other organic solvents or mixtures can be tested.
-
Increase the elution volume: Using a larger volume of the elution solvent can help ensure complete recovery. Try eluting with two consecutive smaller volumes and analyze them separately to check if the analyte is fully eluting in the first volume.
-
Incorporate a "soak" step: After adding the elution solvent to the cartridge, allow it to sit for a few minutes before applying vacuum or pressure. This can improve the interaction between the solvent and the analyte, leading to better elution.[10]
Q4: What are the best practices for storing samples to ensure this compound stability?
Proper sample handling and storage are critical to prevent analyte degradation.
-
Storage Temperature: For long-term storage, serum or plasma samples should be kept at -80°C.[12][13] For short-term storage (up to 2 weeks), refrigeration at 2-8°C is acceptable.[14]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. Studies on free thyroxine have shown that multiple freeze-thaw cycles can affect its concentration.[15] It is recommended to aliquot samples into smaller volumes before freezing if multiple analyses are planned.
-
Light Exposure: Protect samples from direct light, as thyroid hormones can be light-sensitive.
Q5: How do I address matrix effects in my LC-MS/MS analysis of this compound?
Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples.[7][8][9]
-
Optimize Sample Cleanup: A more rigorous SPE wash step can help remove interfering matrix components.
-
Chromatographic Separation: Adjust your HPLC/UPLC method to separate this compound from co-eluting matrix components.
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound is the most effective way to compensate for matrix effects, as it will behave similarly to the analyte during both extraction and ionization.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is similar to your samples to mimic the matrix effects.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving low recovery issues.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low recovery of this compound.
Caption: Troubleshooting workflow for low this compound recovery.
Quantitative Data Summary
The following table summarizes expected recovery rates for thyroxine and its conjugates using weak anion exchange solid-phase extraction. Note that recovery can be highly dependent on the sample matrix.
| Analyte | Matrix | SPE Sorbent | Elution Solvent | Average Recovery (%) | Reference |
| Thyroxine (T4) | Primary Suspended Solids | Weak Anion Exchange | Methanol | 94 | [5] |
| Thyroxine-O-β-d-glucuronide | Primary Suspended Solids | Weak Anion Exchange | Methanol | 95 | [5] |
| Thyroxine (T4) | Primary Wastewater | Weak Anion Exchange | Methanol | 86 | [5] |
| Thyroxine-O-β-d-glucuronide | Primary Wastewater | Weak Anion Exchange | Methanol | 101 | [5] |
| This compound (T4S) | Serum (Ethanol Extraction) | Not Applicable | Ethanol | 95 | [16] |
References
- 1. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 2. welch-us.com [welch-us.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of thyroxine and its glucuronide in municipal wastewater and solids using weak anion exchange solid phase extraction and ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Technical Tip: Optimizing Wash and Elution Protocols in SPE Method Development [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Thyroid hormones are stable even during prolonged frozen storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of serum thyroid hormones following 8-11 years of cold storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thyroxine, Free by Equilibrium Dialysis/HPLC-Tandem Mass Spectrometry | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 15. tandfonline.com [tandfonline.com]
- 16. A radioimmunoassay for measurement of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ionization Efficiency of Thyroxine Sulfate in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of thyroxine sulfate (T4S). The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing any signal for this compound. What are the first things I should check?
A1: When no signal is observed for this compound, a systematic check of your LC-MS/MS system and methodology is crucial.
-
LC System Check:
-
Confirm mobile phase composition and flow rate.
-
Ensure the column is properly conditioned and not clogged.
-
Verify the injection volume and sample concentration.
-
-
MS System Check:
-
Confirm the mass spectrometer is tuned and calibrated.
-
Ensure the correct ionization mode (negative ESI is recommended) is selected.
-
Check for appropriate source parameters (e.g., spray voltage, gas flows, temperature).
-
-
Sample Integrity:
-
Verify that the this compound standard or sample has not degraded. Prepare a fresh sample if necessary.
-
Q2: Which ionization mode is best for this compound analysis?
A2: Electrospray ionization (ESI) in negative ion mode is highly recommended for the analysis of this compound. The sulfate group is readily deprotonated, forming a negatively charged ion ([M-H]⁻), which is ideal for detection in negative mode.[1] While positive mode ESI can be used for thyroxine (T4), it is generally less sensitive for its sulfated form.
Q3: I have a very weak signal for this compound. How can I improve its ionization efficiency?
A3: Low signal intensity is a common issue. Here are several strategies to enhance the ionization of this compound:
-
Optimize Mobile Phase Composition:
-
pH: The pH of the mobile phase can influence the ionization state of the analyte. For negative mode ESI, a slightly basic mobile phase can enhance deprotonation. However, compatibility with the reversed-phase column must be considered.
-
Additives: The use of volatile mobile phase additives is critical. While formic acid is common in positive mode, for negative mode, a small amount of a weak base like ammonium acetate or ammonium hydroxide can improve signal stability and intensity. Be cautious as high concentrations of non-volatile salts can suppress the signal and contaminate the ion source.
-
-
Optimize ESI Source Parameters:
-
Spray Voltage: This is a critical parameter. For negative ion mode, a typical starting point is -3.0 to -4.5 kV. It should be optimized to achieve a stable spray and maximum signal.
-
Gas Flows (Nebulizer and Drying Gas): These affect droplet formation and desolvation. Optimize the flow rates to ensure efficient generation of gas-phase ions.
-
Source Temperature: The temperature needs to be high enough for efficient desolvation without causing thermal degradation of the analyte.
-
-
Consider a Different Ionization Source:
-
If ESI is not providing adequate sensitivity, Atmospheric Pressure Chemical Ionization (APCI) could be an alternative, particularly for less polar compounds. However, ESI is generally the first choice for sulfated compounds.
-
Q4: I am observing significant signal suppression. What could be the cause and how can I mitigate it?
A4: Signal suppression, or matrix effects, occurs when other components in the sample interfere with the ionization of the analyte of interest.
-
Causes:
-
High concentrations of salts from the sample matrix or non-volatile buffers in the mobile phase.
-
Co-eluting endogenous compounds from the biological matrix (e.g., lipids, other metabolites).
-
-
Mitigation Strategies:
-
Improve Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.
-
Chromatographic Separation: Optimize the LC method to achieve better separation of this compound from matrix components. Using a longer gradient or a different column chemistry can be effective.
-
Dilution: Diluting the sample can reduce the concentration of interfering components, although this may also decrease the analyte signal.
-
Use of an Internal Standard: A stable isotope-labeled internal standard for this compound is the best way to compensate for matrix effects and improve quantitative accuracy.
-
Q5: What are the expected fragmentation patterns for this compound in MS/MS?
A5: In negative ion mode MS/MS, sulfated compounds typically exhibit a characteristic neutral loss of SO₃ (80 Da).[2] Therefore, for this compound, a prominent transition to monitor would be from the precursor ion [M-H]⁻ to a fragment ion corresponding to [M-H-SO₃]⁻. Other fragments related to the thyroxine structure may also be observed.
Quantitative Data Summary
Due to the limited availability of direct comparative studies on this compound ionization, the following tables provide data for related thyroid hormones and generalized parameters for sulfated compounds, which can serve as a starting point for method development.
Table 1: Comparison of Ionization Modes for Thyroid Hormones
| Analyte | Ionization Mode | Relative Sensitivity | Reference |
| Thyroxine (T4) | Positive ESI | More sensitive than negative mode | [3] |
| Thyroxine (T4) | Negative ESI | Less sensitive than positive mode | [3] |
| Sulfated Steroids | Negative ESI | Generally preferred due to the sulfate group | [1] |
Table 2: Recommended Starting ESI Source Parameters (Negative Mode)
| Parameter | Typical Value | Notes |
| Spray Voltage | -3.5 kV | Optimize for stable spray |
| Capillary Temperature | 275 °C | Analyte dependent |
| Capillary Voltage | -32 V | Instrument dependent |
| Tube Lens Voltage | -222 V | Instrument dependent |
Note: These values are based on methods for sulfated steroids and should be optimized for your specific instrument and application.[1]
Experimental Protocols
Protocol 1: Generic Method for Analysis of Sulfated Metabolites by LC-MS/MS
This protocol is based on general procedures for analyzing sulfated metabolites and can be adapted for this compound.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a mixed-mode anion exchange SPE cartridge with methanol followed by water.
-
Load the pre-treated biological sample (e.g., urine, serum).
-
Wash the cartridge with a low-organic solvent to remove neutral and basic interferences.
-
Elute the sulfated analytes with a solvent containing a weak base (e.g., ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate.
-
Mobile Phase B: Methanol with 10 mM ammonium acetate.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization: ESI in negative mode.
-
MS/MS Transition: Monitor the transition corresponding to the neutral loss of SO₃.
-
Visualizations
Logical Workflow for Troubleshooting Poor this compound Signal
Caption: Troubleshooting workflow for low this compound signal.
Signaling Pathway for Thyroxine Metabolism and Analysis
References
Technical Support Center: Method Validation for Thyroxine Sulfate (T4S) Analysis in Amniotic-Fluid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the method validation of thyroxine sulfate (T4S) analysis in amniotic fluid using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range of this compound (T4S) in human amniotic fluid?
A1: The concentration of T4S in human amniotic fluid varies with gestational age. Studies have shown that the concentration is higher in the second trimester. For instance, one study reported a T4S concentration of 14.3 ng/dL at 14-15 weeks of gestation, which increased to 25.5 ng/dL at 18-19 weeks of gestation.[1]
Q2: Why is LC-MS/MS the preferred method for T4S analysis over immunoassays?
A2: LC-MS/MS offers superior specificity and accuracy compared to traditional immunoassays for the analysis of thyroid hormones and their metabolites.[2] Immunoassays can be prone to cross-reactivity with structurally similar compounds, leading to inaccurate quantification. LC-MS/MS minimizes this risk by separating compounds based on their physicochemical properties and identifying them by their specific mass-to-charge ratio.
Q3: What is a suitable internal standard (IS) for T4S analysis?
A3: The use of a stable isotope-labeled (SIL) internal standard is highly recommended to ensure the accuracy and precision of the LC-MS/MS method. A SIL-IS, such as ¹³C₆-labeled or deuterium-labeled this compound, will have nearly identical chemical and physical properties to the analyte, allowing it to effectively compensate for variations in sample preparation, chromatography, and ionization.
Q4: How should amniotic fluid samples be stored to ensure the stability of T4S?
A4: While specific stability data for T4S in amniotic fluid is limited, general guidelines for thyroid hormones in biological fluids suggest that samples should be stored at -70°C for long-term stability.[3] For short-term storage, refrigeration at 4°C is acceptable. It is crucial to minimize freeze-thaw cycles as this can affect the stability of the analyte.[3]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
Possible Causes:
-
Inappropriate mobile phase pH: The ionization state of T4S is pH-dependent. An unsuitable mobile phase pH can lead to poor peak shape.
-
Column degradation: The stationary phase of the analytical column may be degraded.
-
Secondary interactions: The analyte may be interacting with active sites on the column or in the LC system.
Solutions:
-
Optimize mobile phase: Adjust the pH of the mobile phase. Since T4S is a sulfated compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often a good starting point.
-
Use a new column: Replace the analytical column with a new one of the same type.
-
Column flushing: Flush the column with a strong solvent to remove any strongly retained compounds.
-
Consider a different column chemistry: If peak shape issues persist, consider a column with a different stationary phase.
Issue 2: Low Signal Intensity or Poor Sensitivity
Possible Causes:
-
Inefficient extraction: The sample preparation method may not be effectively extracting T4S from the amniotic fluid matrix.
-
Ion suppression: Co-eluting matrix components from the amniotic fluid can suppress the ionization of T4S in the mass spectrometer source.[4][5][6][7][8]
-
Suboptimal MS parameters: The mass spectrometer settings (e.g., collision energy, declustering potential) may not be optimized for T4S.
Solutions:
-
Improve sample preparation:
-
Solid-Phase Extraction (SPE): Employ a more rigorous SPE cleanup to remove interfering matrix components. Polymeric reversed-phase SPE cartridges are often effective for this purpose.
-
Liquid-Liquid Extraction (LLE): Optimize the LLE solvent system to improve the recovery of T4S.
-
-
Address matrix effects:
-
Chromatographic separation: Modify the LC gradient to better separate T4S from interfering compounds.
-
Dilution: Dilute the sample extract to reduce the concentration of matrix components, though this may compromise the limit of detection.
-
-
Optimize MS parameters: Perform a compound optimization experiment by infusing a T4S standard to determine the optimal MS settings.
Issue 3: High Variability in Results (Poor Precision)
Possible Causes:
-
Inconsistent sample preparation: Variability in the extraction and sample handling steps.
-
Lack of an appropriate internal standard: Not using a stable isotope-labeled internal standard can lead to high variability.
-
Instrument instability: Fluctuations in the LC or MS system performance.
Solutions:
-
Standardize sample preparation: Ensure consistent execution of the sample preparation protocol. Use of automated liquid handlers can improve precision.
-
Use a SIL-IS: Incorporate a stable isotope-labeled internal standard for T4S into the method. This is the most effective way to correct for variability.
-
Perform system suitability tests: Regularly run system suitability tests to monitor the performance of the LC-MS system and ensure it is operating within acceptable limits.
Data Presentation
Table 1: Reported Concentrations of Thyroxine (T4) and this compound (T4S) in Human Amniotic Fluid
| Analyte | Gestational Age | Mean Concentration | Unit | Reference |
| T4 | Before 20 weeks | 0.24 | µg/dL | [9] |
| T4 | Term | 0.64 | µg/dL | [9] |
| T4S | 14-15 weeks | 14.3 | ng/dL | [1][10] |
| T4S | 18-19 weeks | 25.5 | ng/dL | [1][10] |
Table 2: Typical Method Validation Parameters for LC-MS/MS Analysis of Thyroid Hormones
| Parameter | Acceptance Criteria | Reference |
| Linearity (r²) | > 0.99 | [11][12] |
| Intra-day Precision (%CV) | < 15% | [11][12] |
| Inter-day Precision (%CV) | < 15% | [11][12] |
| Accuracy (%RE) | ± 15% | [11][12] |
| Recovery | Consistent and reproducible | [9] |
| Matrix Effect | Within acceptable limits | [9] |
Experimental Protocols
Protocol 1: Sample Preparation of Amniotic Fluid using Solid-Phase Extraction (SPE)
This protocol is a recommended starting point and may require optimization.
-
Sample Pre-treatment:
-
Thaw amniotic fluid samples on ice.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to remove any particulate matter.
-
To 500 µL of the supernatant, add the internal standard (e.g., ¹³C₆-T4S) to a final concentration of 10 ng/mL.
-
Add 500 µL of 0.1 M formic acid to acidify the sample.
-
-
SPE Column Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
-
Elution:
-
Elute the T4S and internal standard from the cartridge with 1 mL of methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This protocol provides suggested starting conditions.
-
Liquid Chromatography:
-
Column: A C18 column (e.g., 2.1 x 100 mm, 2.6 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A linear gradient from 20% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 20% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically suitable for sulfated compounds.
-
MRM Transitions: These need to be optimized for the specific instrument. Predicted transitions for T4S (precursor ion m/z 856.7) could include product ions corresponding to the loss of SO₃ (m/z 776.7) or other characteristic fragments.
-
Instrument Parameters: Optimize source temperature, gas flows, and compound-specific parameters (declustering potential, collision energy) by infusing a standard solution of T4S.
-
Visualizations
Caption: Experimental workflow for T4S analysis in amniotic fluid.
Caption: Troubleshooting logic for common LC-MS/MS issues.
References
- 1. bsava.com [bsava.com]
- 2. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gtfch.org [gtfch.org]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Quality control measures for reliable thyroxine sulfate measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reliable and accurate measurement of thyroxine sulfate (T4S).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for measuring T4S in biological samples?
A1: The most common analytical methods for T4S quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassays (such as radioimmunoassay - RIA or enzyme-linked immunosorbent assay - ELISA). LC-MS/MS is generally considered the gold standard due to its high specificity and sensitivity, while immunoassays can be a higher-throughput and more cost-effective option.
Q2: How should I store my biological samples to ensure T4S stability?
A2: For long-term storage, it is recommended to keep serum or plasma samples at -70°C or colder.[1] Studies on thyroxine (T4) have shown it to be stable for years at such temperatures.[1] For short-term storage (up to a week), refrigeration at 4°C is acceptable, although freezing is preferable to minimize any potential degradation.[2][3] Avoid repeated freeze-thaw cycles, as this can affect the integrity of the sample.[1] It's also been noted that T4 levels can appear to increase in samples stored at room temperature, particularly when measured by certain protein-binding assays, so consistent and appropriate storage is crucial.[2][4]
Q3: Are there certified reference materials available for T4S?
A3: While certified reference materials (CRMs) specifically for this compound are not as common as for L-thyroxine (T4), high-purity T4S is available from various chemical suppliers for use as a standard in analytical methods.[5][6][7] For method standardization and to ensure traceability, it is crucial to use a well-characterized reference standard with a certificate of analysis detailing its purity. CRMs for L-thyroxine are available and can be used to qualify analytical systems.[8][9]
Q4: What are the key validation parameters I should assess for my T4S assay?
A4: A full validation of your bioanalytical method is essential and should include the assessment of selectivity, specificity, matrix effect, calibration curve and range, accuracy, precision, carryover, dilution linearity, and stability.[10][11] The acceptance criteria for these parameters are often guided by regulatory bodies like the FDA.[10][12]
Troubleshooting Guides
LC-MS/MS Method Troubleshooting
This guide addresses common issues encountered during the quantification of T4S using LC-MS/MS.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Contamination of the column or guard column. | 1. Adjust the mobile phase pH. T4S is acidic, so a mobile phase with a suitable pH (e.g., containing a small percentage of formic or acetic acid) can improve peak shape. 2. Replace the analytical column. 3. Flush the column with a strong solvent or replace the guard column. |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient ionization. 2. Matrix suppression. 3. Suboptimal sample preparation leading to analyte loss. 4. Incorrect mass transition settings. | 1. Optimize ionization source parameters (e.g., capillary voltage, gas flow, temperature). Both positive and negative electrospray ionization (ESI) can be used for thyroid hormones, with ESI positive mode often yielding good results.[13] 2. Improve sample cleanup to remove interfering matrix components.[14] Use of a stable isotope-labeled internal standard (SIL-IS) can help compensate for matrix effects.[14] 3. Evaluate and optimize the extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to maximize recovery.[15][16][17] 4. Confirm the precursor and product ion m/z values for T4S. Fragmentation patterns of thyroid hormones are well-characterized and can be used as a reference.[18] |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Presence of interfering substances in the sample matrix. | 1. Use high-purity solvents and flush the LC system thoroughly. 2. Enhance sample preparation to remove interfering components. |
| Inconsistent Retention Time | 1. Fluctuation in mobile phase composition. 2. Column temperature instability. 3. Column aging. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Replace the column if retention time shifts are persistent and significant. |
| Carryover | Analyte adsorption to the injector, column, or other parts of the LC system. | 1. Optimize the injector wash procedure with a strong solvent. 2. Inject blank samples after high-concentration samples to assess and mitigate carryover.[19] The response in the blank should be less than 20% of the lower limit of quantification (LLOQ) for the analyte.[10][12] |
Immunoassay Method Troubleshooting
This guide addresses common issues encountered during the quantification of T4S using immunoassays.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Inter-Assay Variability | 1. Inconsistent incubation times or temperatures. 2. Pipetting errors. 3. Reagent degradation. | 1. Strictly adhere to the protocol's incubation parameters. 2. Calibrate and verify the accuracy of pipettes. 3. Use fresh reagents and ensure they are stored correctly. |
| Low Signal or No Signal | 1. Incorrect antibody or tracer concentration. 2. Expired or improperly stored reagents. 3. Omission of a key reagent. | 1. Optimize the concentrations of the primary antibody and the labeled T4S tracer. 2. Check the expiration dates and storage conditions of all kit components. 3. Carefully review the assay protocol to ensure all steps are followed correctly. |
| High Background Signal | 1. Insufficient washing. 2. Non-specific binding of antibodies. 3. Cross-reactivity with other substances in the sample. | 1. Increase the number of wash steps or the volume of wash buffer. 2. Use a blocking buffer to reduce non-specific binding. 3. Evaluate the cross-reactivity of the antibody with structurally related compounds, such as other sulfated thyroid hormones (e.g., T3S, rT3S). |
| Results Inconsistent with Clinical/Experimental Context | 1. Presence of heterophilic antibodies in the sample.[20] 2. Interference from components in the sample matrix. 3. Cross-reactivity of the assay antibody. | 1. Use heterophilic antibody blocking tubes or reagents.[21] Re-analysis on a different immunoassay platform can help confirm interference.[21][22] 2. Perform a dilution test; non-linear results upon dilution may indicate matrix interference.[21] 3. Characterize the specificity of the antibody against potential cross-reactants. |
Data Presentation
Table 1: Acceptance Criteria for Calibration Curve (LC-MS/MS)
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r) | ≥ 0.99 |
| Standard Curve Points | At least 75% of non-zero standards should be within ±15% of their nominal value (±20% at the LLOQ).[12] |
| Lowest Standard (LLOQ) | The analyte response should be at least 5 times the response of a blank sample.[23] |
Table 2: Acceptance Criteria for Quality Control Samples (LC-MS/MS)
| Parameter | Acceptance Criteria |
| Intra-run Precision (%CV) | ≤ 15% (≤ 20% at LLOQ)[12] |
| Intra-run Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ)[11] |
| Inter-run Precision (%CV) | ≤ 15% (≤ 20% at LLOQ)[12] |
| Inter-run Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ)[11] |
Experimental Protocols
Protocol 1: Generic Sample Preparation for LC-MS/MS Analysis of T4S from Serum/Plasma
-
Thaw Samples: Thaw frozen serum or plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of sample, add the internal standard (e.g., ¹³C₆-T4S) to the working concentration.
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 1% formic acid. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to mix.
-
Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes to remove any remaining particulates.
-
Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Note: This is a generic protocol. Optimization of solvent volumes and types may be necessary depending on the specific matrix and instrumentation.
Mandatory Visualization
Caption: A typical workflow for T4S measurement from sample collection to final reporting.
Caption: A logical decision tree for troubleshooting unreliable T4S measurement results.
References
- 1. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 2. Stability of thyroxine and triiodothyronine in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bsava.com [bsava.com]
- 4. Stability of thyroxine and triiodothyronine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. schd-shimadzu.com [schd-shimadzu.com]
- 8. mdpi.com [mdpi.com]
- 9. L-Thyroxine (T4) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 10. fda.gov [fda.gov]
- 11. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Thyroid hormone testing by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 16. opentrons.com [opentrons.com]
- 17. spectroscopyeurope.com [spectroscopyeurope.com]
- 18. ANALYSIS OF THYROID HORMONES IN SERUM BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 19. waters.com [waters.com]
- 20. Interference in free thyroxine immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Interference in thyroid function tests – problems and solutions - Clinical Laboratory int. [clinlabint.com]
- 22. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
Cross-validation of thyroxine sulfate immunoassays from different manufacturers
For researchers, scientists, and professionals in drug development, the accurate measurement of thyroxine sulfate (T4S) is crucial for understanding thyroid hormone metabolism and its role in various physiological and pathological states. The selection of a reliable immunoassay is a critical first step. This guide provides a framework for the cross-validation of T4S immunoassay kits from different manufacturers, ensuring data integrity and reproducibility.
The Importance of this compound (T4S)
Thyroxine (T4) is the primary hormone secreted by the thyroid gland. While triiodothyronine (T3), primarily formed from the deiodination of T4, is the most biologically active thyroid hormone, other metabolic pathways play a significant role in regulating thyroid hormone bioavailability.[1] One such key pathway is sulfation, which involves the conjugation of a sulfate group to the phenolic hydroxyl group of iodothyronines.[1][2] This process, forming this compound (T4S), was once considered solely a mechanism for hormone inactivation and excretion. However, it is now understood that sulfation is a critical step that can accelerate the deiodination of T4 and T3, thereby modulating the levels of active hormones.[1][3] In certain physiological states, such as during fetal development, T3 sulfate may act as a reservoir for active T3.[2] Given its role in thyroid hormone homeostasis, the precise measurement of T4S is of significant interest.
The Need for Cross-Validation
Key Performance Parameters for Immunoassay Validation
Before committing to a single manufacturer, it is essential to evaluate and compare the performance of different T4S immunoassay kits. The following parameters are fundamental to a comprehensive cross-validation study.
Table 1: Key Performance Parameters for Immunoassay Cross-Validation
| Parameter | Description | Acceptance Criteria (Example) |
| Specificity (Cross-reactivity) | The ability of the antibody to exclusively bind to T4S without cross-reacting with structurally related molecules like T4, T3, reverse T3 (rT3), and their sulfated or glucuronidated forms. | Cross-reactivity with related compounds should be minimal, ideally <1%. The manufacturer's datasheet should be consulted and experimentally verified. |
| Sensitivity (Limit of Detection, LoD) | The lowest concentration of T4S that can be reliably distinguished from zero with a specified level of confidence. | The LoD should be appropriate for the expected concentrations in the study samples. |
| Precision (Repeatability & Reproducibility) | The degree of agreement among repeated measurements of the same sample. This is typically expressed as the coefficient of variation (%CV). - Intra-assay precision: Variation within the same assay run. - Inter-assay precision: Variation between different assay runs on different days. | Intra-assay %CV < 10% Inter-assay %CV < 15% |
| Accuracy (Recovery) | The ability of the assay to measure a known amount of T4S added to a sample matrix. This is assessed through spike and recovery experiments and is expressed as a percentage of the known amount recovered. | Recovery should be within 80-120%. |
| Linearity of Dilution | The ability of the assay to provide results that are directly proportional to the concentration of T4S in the sample. This is evaluated by assaying serial dilutions of a high-concentration sample. | The measured concentrations after correcting for dilution should be consistent across the dilution series, with a high correlation coefficient (R² > 0.99). |
Experimental Protocols for Cross-Validation
The following are detailed protocols for the key experiments required to cross-validate T4S immunoassay kits.
Specificity (Cross-Reactivity) Assessment
Objective: To determine the extent to which the assay is affected by structurally similar compounds.
Methodology:
-
Prepare a standard curve for T4S according to the kit manufacturer's instructions.
-
Prepare high-concentration stock solutions of potentially cross-reacting substances (e.g., T4, T3, rT3, T3 sulfate) in the assay buffer.
-
Create a series of dilutions for each potential cross-reactant.
-
Run these dilutions in the immunoassay in the same manner as the T4S standards.
-
Determine the concentration of each cross-reactant that produces a signal equivalent to the 50% binding point (IC50) of the T4S standard curve.
-
Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (Concentration of T4S at IC50 / Concentration of cross-reactant at IC50) * 100
Sensitivity (Limit of Detection) Determination
Objective: To establish the lowest concentration of T4S that the assay can reliably detect.
Methodology:
-
Prepare a series of very low concentration T4S standards, starting from the lowest standard provided in the kit and serially diluting downwards.
-
Prepare at least 10-20 replicates of the zero standard (blank).
-
Run the low concentration standards and the blank replicates in the assay.
-
Calculate the mean and standard deviation (SD) of the signal from the blank replicates.
-
The Limit of Detection (LoD) can be calculated as the concentration corresponding to the mean signal of the blank plus 2 or 3 times its standard deviation.
Precision (Intra- and Inter-Assay Variability) Evaluation
Objective: To assess the repeatability and reproducibility of the assay.
Methodology:
-
Prepare three pools of quality control (QC) samples representing low, medium, and high concentrations of T4S within the range of the standard curve.
-
Intra-assay Precision:
-
In a single assay run, analyze at least 10-20 replicates of each of the low, medium, and high QC samples.
-
Calculate the mean, standard deviation, and %CV for the measured concentrations of each QC pool.
-
-
Inter-assay Precision:
-
Analyze duplicates or triplicates of the low, medium, and high QC samples in at least 5-10 different assay runs, preferably on different days and by different operators.
-
Calculate the mean, standard deviation, and %CV for the measured concentrations of each QC pool across all runs.
-
Accuracy (Spike and Recovery) Assessment
Objective: To determine if the assay can accurately measure T4S in the presence of the sample matrix.
Methodology:
-
Select at least three different batches of the biological matrix to be used in the study (e.g., serum, plasma).
-
Measure the endogenous T4S concentration in each matrix sample.
-
Spike the samples with known amounts of T4S at low, medium, and high concentrations.
-
Assay the spiked and unspiked samples.
-
Calculate the percent recovery using the following formula: % Recovery = (Measured concentration in spiked sample - Measured concentration in unspiked sample) / Known concentration of spiked T4S * 100
Linearity of Dilution Analysis
Objective: To verify that the assay response is proportional to the analyte concentration.
Methodology:
-
Select a sample containing a high concentration of T4S.
-
Create a series of serial dilutions of this sample using the assay buffer (e.g., 1:2, 1:4, 1:8, 1:16).
-
Assay the neat and diluted samples.
-
Multiply the measured concentrations of the diluted samples by their respective dilution factors to obtain the corrected concentrations.
-
The corrected concentrations should be consistent across the dilution series and close to the concentration of the neat sample.
Data Presentation for Comparison
The quantitative data generated from these experiments should be summarized in clearly structured tables to facilitate a direct comparison between the different manufacturers' kits.
Table 2: Example Summary of Cross-Validation Data for T4S Immunoassay Kits
| Performance Parameter | Manufacturer A | Manufacturer B | Manufacturer C |
| Sensitivity (LoD) | e.g., 15 pmol/L | e.g., 20 pmol/L | e.g., 12 pmol/L |
| Intra-Assay Precision (%CV) | |||
| Low QC | e.g., 7.2% | e.g., 8.5% | e.g., 6.9% |
| Mid QC | e.g., 5.4% | e.g., 6.1% | e.g., 5.0% |
| High QC | e.g., 4.9% | e.g., 5.8% | e.g., 4.5% |
| Inter-Assay Precision (%CV) | |||
| Low QC | e.g., 11.5% | e.g., 13.2% | e.g., 10.8% |
| Mid QC | e.g., 9.8% | e.g., 11.0% | e.g., 9.1% |
| High QC | e.g., 8.7% | e.g., 10.2% | e.g., 8.1% |
| Accuracy (% Recovery) | |||
| Low Spike | e.g., 95% | e.g., 88% | e.g., 98% |
| Mid Spike | e.g., 98% | e.g., 92% | e.g., 101% |
| High Spike | e.g., 102% | e.g., 97% | e.g., 105% |
| Linearity of Dilution (R²) | e.g., 0.998 | e.g., 0.995 | e.g., 0.999 |
| Cross-Reactivity with T4 | e.g., <0.01% | e.g., 0.1% | e.g., <0.005% |
Visualizing Key Pathways and Workflows
Diagrams can aid in understanding the underlying biology and the experimental process.
Caption: Thyroid Hormone Metabolism Highlighting T4S Pathway.
Caption: Workflow for Immunoassay Cross-Validation.
Conclusion
References
Comparative analysis of thyroxine sulfate levels in different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of thyroxine sulfate (T4S) levels in different species, offering a valuable resource for researchers in endocrinology, toxicology, and pharmacology. T4S, a sulfated conjugate of thyroxine (T4), is increasingly recognized as a significant metabolite in the thyroid hormone cascade. Understanding its varying concentrations across species is crucial for interpreting toxicological studies and for the development of therapeutic agents that may interact with thyroid hormone metabolism. This document summarizes available quantitative data, details experimental protocols for T4S measurement, and visualizes key pathways and workflows.
Comparative Quantitative Data on this compound (T4S) Levels
| Species | Biological Matrix | T4S Concentration | Method | Reference |
| Sheep (Ovis aries) | Serum | Decreased in adults compared to fetal and newborn lambs | RIA | [1] |
| Human (Homo sapiens) | Serum (Normal) | 19 ± 1.2 pmol/L | RIA | [2] |
| Serum (Hyperthyroid) | 33 ± 10 pmol/L | RIA | [2] | |
| Serum (Hypothyroid) | 42 ± 15 pmol/L | RIA | [2] | |
| Rat (Rattus norvegicus) | Hepatocytes (in vitro) | 3.6% of T4 metabolism | Not specified | |
| Human (Homo sapiens) | Hepatocytes (in vitro) | 4.4% of T4 metabolism | Not specified |
Note: The data for rats and humans from the in vitro hepatocyte study represent the percentage of thyroxine metabolized to T4S and not direct serum concentrations.
Key Observations
-
Developmental Changes: In sheep, serum T4S concentrations are notably higher during fetal and neonatal stages compared to adulthood, suggesting a significant role for sulfation in thyroid hormone metabolism during development[1].
-
Human Pathophysiology: In humans, serum T4S levels are altered in thyroid disease states, with higher concentrations observed in both hyperthyroid and hypothyroid individuals compared to euthyroid subjects[2].
-
Interspecies Variation in Metabolism: While direct in vivo comparative data is limited, in vitro studies using hepatocytes suggest that the metabolic pathway leading to T4S formation exists in both rats and humans, with broadly similar percentages of T4 being converted to T4S in this system.
Experimental Protocols
Accurate quantification of T4S is critical for comparative studies. The most commonly cited method in the reviewed literature is the radioimmunoassay (RIA).
Radioimmunoassay (RIA) for this compound (T4S)
This protocol provides a general overview of the steps involved in a competitive RIA for the quantification of T4S in serum or plasma, based on methodologies described in the literature[2].
1. Sample Preparation:
- Serum or plasma samples are typically extracted to remove interfering substances and to separate T4S from binding proteins. A common method involves ethanol extraction.
- Briefly, a known volume of serum is mixed with a larger volume of cold ethanol.
- The mixture is vortexed and then centrifuged at a low temperature to precipitate proteins.
- The supernatant containing the T4S is collected and dried, then reconstituted in assay buffer.
2. Competitive Binding:
- A known amount of radiolabeled T4S (e.g., ¹²⁵I-T4S) is mixed with a specific anti-T4S antibody.
- A standard curve is generated by adding known amounts of unlabeled ("cold") T4S to a series of tubes containing the antibody and radiolabeled T4S.
- The prepared patient/animal samples are added to separate tubes.
- The unlabeled T4S in the standards and samples competes with the radiolabeled T4S for binding to the limited number of antibody sites.
3. Separation of Bound and Free Fractions:
- After an incubation period to allow for binding equilibrium, the antibody-bound T4S must be separated from the free (unbound) radiolabeled T4S.
- This is often achieved by adding a second antibody that precipitates the primary antibody-T4S complex, followed by centrifugation.
4. Quantification:
- The radioactivity of the precipitated (bound) fraction is measured using a gamma counter.
- A standard curve is plotted with the percentage of bound radiolabeled T4S as a function of the concentration of unlabeled T4S.
- The concentration of T4S in the unknown samples is determined by interpolating their percentage of bound radioactivity on the standard curve.
Visualizations
Thyroid Hormone Metabolism and the Sulfation Pathway
The following diagram illustrates the central role of thyroxine (T4) and its conversion to either the more active triiodothyronine (T3) or to inactive metabolites, including this compound (T4S).
References
Thyroxine Sulfate: A Biologically Inert Metabolite Compared to T3 and T4
Executive Summary
Thyroid hormones, primarily T3 and T4, are critical regulators of metabolism, growth, and development. Their biological effects are mediated through binding to nuclear thyroid hormone receptors (TRs), which in turn modulate gene expression. Thyroxine sulfate (T4S) is a major metabolite of T4, formed through the process of sulfation. While T4 itself is considered a prohormone with some intrinsic activity, its conversion to T3 is essential for most of its physiological effects. In contrast, sulfation of T4 to form T4S appears to be a key step in the inactivation and subsequent elimination of thyroid hormones. Experimental evidence, particularly from studies on the closely related triiodothyronine sulfate (T3S), demonstrates that sulfated thyroid hormones lack the intrinsic biological activity of their non-sulfated counterparts. They do not bind effectively to thyroid hormone receptors and therefore do not elicit the downstream genomic effects characteristic of T3 and T4.
Comparative Biological Activity: T4S vs. T3 and T4
The biological potency of thyroid hormones is primarily determined by their binding affinity to thyroid hormone receptors. T3 is the most potent natural thyroid hormone, exhibiting a significantly higher affinity for TRs than T4.[1][2] T4, while less potent, can still bind to TRs and exert some direct biological effects, although a substantial portion of its action is mediated through its conversion to T3.[3][4]
Key Comparative Points:
-
T3 (Triiodothyronine): The most biologically active thyroid hormone. It binds to thyroid hormone receptors with high affinity to regulate gene expression, influencing a wide range of physiological processes.[6][7]
-
T4 (Thyroxine): Primarily a prohormone for T3. It has a lower binding affinity for thyroid hormone receptors compared to T3 but does possess some intrinsic biological activity.[3]
-
T4S (this compound): Considered a biologically inactive metabolite of T4. The sulfate group prevents effective binding to thyroid hormone receptors, thus abrogating its biological activity.[5]
Quantitative Data Summary
| Hormone | Relative Binding Affinity to TR | Biological Activity | Primary Role |
| T3 | High | High | Active hormone |
| T4 | Low to Moderate | Moderate (largely as a prohormone) | Prohormone |
| T4S | Negligible (inferred) | Inactive | Inactivation/Excretion |
Table 1: Comparative summary of the biological properties of T3, T4, and T4S. The negligible binding affinity and inactive biological status of T4S are inferred from studies on T3S and the general principles of thyroid hormone sulfation.
Signaling Pathways and Metabolism
The biological effects of T3 and T4 are primarily mediated through the genomic signaling pathway. This involves the binding of the hormone to thyroid hormone receptors (TRs), which are ligand-activated transcription factors. The TRs, typically as heterodimers with the retinoid X receptor (RXR), bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby regulating their transcription.
In contrast, T4S does not participate in this signaling pathway due to its inability to bind to TRs. The sulfation of T4 is a metabolic process that directs the hormone towards inactivation and excretion. This process is catalyzed by sulfotransferase enzymes (SULTs). The resulting T4S can then be more readily eliminated from the body. While desulfation by arylsulfatases can theoretically regenerate T4 from T4S, sulfation is generally considered a terminal step in thyroid hormone metabolism.
Caption: Signaling pathways of T3, T4, and T4S.
Experimental Protocols
Competitive Radioligand Binding Assay to Determine Thyroid Hormone Receptor Affinity
This protocol is a standard method used to determine the binding affinity of compounds for thyroid hormone receptors. It is based on the principle of competition between a radiolabeled ligand (e.g., [¹²⁵I]T3) and an unlabeled competitor (e.g., T3, T4, or T4S) for binding to the receptor.
Materials:
-
Purified recombinant human thyroid hormone receptor β1 (TRβ1) ligand-binding domain (LBD).
-
[¹²⁵I]T3 (radiolabeled triiodothyronine).
-
Unlabeled T3, T4, and T4S.
-
Binding buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM DTT, 10% glycerol).
-
96-well filter plates with a hydrophilic PVDF membrane.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the unlabeled competitor compounds (T3, T4, and T4S) in the binding buffer.
-
In a 96-well plate, add a constant concentration of [¹²⁵I]T3 and purified TRβ1 LBD to each well.
-
Add the different concentrations of the unlabeled competitor compounds to the wells. Include control wells with no competitor (total binding) and wells with a large excess of unlabeled T3 (non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Following incubation, rapidly filter the contents of each well through the filter plate to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) for each compound from the resulting dose-response curve. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
References
- 1. Insight Into Molecular Determinants of T3 vs T4 Recognition From Mutations in Thyroid Hormone Receptor α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight Into Molecular Determinants of T3 vs T4 Recognition From Mutations in Thyroid Hormone Receptor α and β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the biological effects of thyroxine and triiodothyronine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-thyroxine directly affects expression of thyroid hormone-sensitive genes: regulatory effect of RXRbeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. derangedphysiology.com [derangedphysiology.com]
Head-to-head comparison of different extraction techniques for thyroxine sulfate
For researchers, scientists, and drug development professionals, the accurate quantification of thyroxine sulfate (T4S), a key metabolite of thyroxine (T4), is crucial for understanding thyroid hormone metabolism in various physiological and pathological states. The choice of extraction technique significantly impacts the recovery, purity, and ultimately the reliability of downstream analysis. This guide provides a head-to-head comparison of common extraction methodologies for this compound from biological matrices, supported by experimental data and detailed protocols.
Comparative Analysis of Extraction Techniques
| Extraction Technique | Principle | Matrix | Recovery (%) | Key Advantages | Key Disadvantages |
| Solvent Precipitation/Extraction | Precipitation of proteins and extraction of the analyte into a soluble fraction. | Serum | ~95%[1] | Simple, rapid, inexpensive. | Low selectivity, potential for matrix effects. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent. | Serum, Plasma, Wastewater | 81.3 - 111.9% (for T4)[2] | High recovery, good cleanup, amenable to automation.[3] | Can be more time-consuming and costly than LLE. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Serum, Plasma, Cell Culture Media | 80 - 101% (for T4 and other thyroid hormones)[4] | High recovery, effective for removing interferences. | Can be labor-intensive, may form emulsions.[5] |
| Salting-Out Assisted LLE (SALLE) | A modified LLE where salt is added to the aqueous phase to enhance partitioning. | Serum, Plasma | High (not quantified for T4S specifically)[6] | Simple, high analyte enrichment.[6] | Salt choice and concentration need optimization. |
| Immunoaffinity Chromatography | Highly selective extraction using antibodies immobilized on a solid support. | Serum | 17 - 35% (for Thyroxine-Binding Globulin)[7] | High specificity, excellent cleanup. | Higher cost, potentially lower and more variable recovery. |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods for thyroid hormones and can be adapted for this compound extraction.
Solvent Precipitation/Extraction (Ethanol Extraction)
This method is suitable for the initial screening and analysis of this compound in serum.[1]
Protocol:
-
To 1.0 mL of serum, add 2.0 mL of cold absolute ethanol.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 3,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the extracted this compound.
-
The supernatant can be dried down and reconstituted in an appropriate buffer for analysis.
Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of thyroid hormones from serum using a C18 SPE cartridge and can be optimized for this compound.[2]
Protocol:
-
Sample Pre-treatment: To 1.0 mL of serum, add a suitable internal standard. Add 1.0 mL of acetone to deproteinate the serum and vortex. Centrifuge at 3,500 rpm for 5 minutes. Collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3.0 mL of methanol followed by 5.0 mL of distilled water.
-
Sample Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3.0 mL of 30% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 4.0 mL of 0.1% acetic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis by LC-MS/MS or other analytical techniques.
Liquid-Liquid Extraction (LLE)
This protocol describes a dual LLE method for the simultaneous extraction of several hormones, including thyroxine, from serum.[8]
Protocol:
-
Sample Preparation: To 100 µL of serum, add an appropriate internal standard.
-
First Extraction: Add 500 µL of a mixture of methyl tert-butyl ether (MTBE) and ethyl acetate (1:1, v/v). Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Phase Separation: Transfer the upper organic layer to a clean tube.
-
Second Extraction: To the remaining aqueous layer, add another 500 µL of the MTBE/ethyl acetate mixture. Vortex and centrifuge as before.
-
Combine and Evaporate: Combine the two organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for analysis.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate a typical experimental workflow for this compound extraction and analysis.
Caption: General experimental workflow for the extraction and analysis of this compound.
Caption: Simplified metabolic pathway of thyroxine sulfation.
References
- 1. A radioimmunoassay for measurement of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ANALYSIS OF THYROID HORMONES IN SERUM BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of liquid-liquid extraction-thin layer chromatography with solid-phase extraction-high-performance thin layer chromatography in detection of urinary morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of human thyroxine-binding globulin purification by affinity chromatography procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual liquid-liquid extraction followed by LC-MS/MS method for the simultaneous quantification of melatonin, cortisol, triiodothyronine, thyroxine and testosterone levels in serum: Applications to a photoperiod study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Validation of a Thyroxine Sulfate Quantification Method: A Comparative Guide
This guide provides a comprehensive overview of the inter-laboratory validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of thyroxine sulfate (T4S) in human serum. The performance of this method is compared with established alternative techniques, namely Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their analytical needs.
Introduction
This compound (T4S) is a major metabolite of thyroxine (T4) and its accurate quantification in biological matrices is crucial for understanding thyroid hormone metabolism in various physiological and pathological states. This document outlines a proposed inter-laboratory validation study for a specific and sensitive LC-MS/MS method for T4S and compares its analytical performance with RIA and ELISA methodologies. The validation parameters are assessed in accordance with established guidelines for bioanalytical method validation.[1][2]
Comparative Analysis of T4S Quantification Methods
The selection of an appropriate analytical method for T4S quantification depends on various factors including sensitivity, specificity, accuracy, precision, and sample throughput. This section provides a comparative summary of the LC-MS/MS method against RIA and ELISA.
Table 1: Comparison of Performance Characteristics of T4S Quantification Methods
| Parameter | LC-MS/MS | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Competitive binding of radiolabeled and unlabeled antigen to a limited number of antibodies | Competitive binding of enzyme-labeled and unlabeled antigen to a limited number of antibodies |
| Specificity | High (based on mass fragmentation) | Moderate to High (potential cross-reactivity with related compounds)[3] | Moderate (potential for cross-reactivity) |
| Sensitivity (LOD) | High (pg/mL range)[4] | High (pmol/L range)[3] | Moderate to High |
| Accuracy (% Bias) | Excellent (<15%)[4] | Good (<20%)[3] | Good to Moderate (<25%) |
| Precision (%CV) | Excellent (<15%)[4] | Good (<15%)[3] | Good to Moderate (<20%) |
| Sample Throughput | Moderate to High | Low to Moderate | High |
| Cost per Sample | High | Moderate | Low |
| Key Advantages | High specificity and multiplexing capability | High sensitivity | High throughput and no radioactive waste |
| Key Disadvantages | High initial instrument cost | Use of radioactive materials, disposal issues | Potential for matrix effects and cross-reactivity |
Experimental Protocols
Detailed methodologies for the validated LC-MS/MS method and the comparative RIA and ELISA methods are provided below.
Validated Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides a highly specific and sensitive approach for the quantification of T4S in human serum.
3.1.1. Sample Preparation
-
Protein Precipitation: To 100 µL of serum sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., ¹³C₆-T4S).
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
3.1.2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for T4S and the internal standard are monitored.
Alternative Method 1: Radioimmunoassay (RIA)
This competitive immunoassay is a sensitive method for T4S quantification.[3]
-
Sample Extraction: Extract T4S from serum using ethanol.[3]
-
Assay Setup: Add standards, controls, and extracted samples to antibody-coated tubes.
-
Radiotracer Addition: Add ¹²⁵I-labeled T4S to each tube.
-
Incubation: Incubate for a specified time (e.g., 2 hours at room temperature) to allow for competitive binding.
-
Separation: Separate bound from free radiolabeled T4S by decantation or centrifugation after adding a precipitating agent.
-
Counting: Measure the radioactivity of the bound fraction in a gamma counter.
-
Calculation: Construct a standard curve and determine the concentration of T4S in the samples.
Alternative Method 2: Enzyme-Linked Immunosorbent Assay (ELISA)
This is a high-throughput competitive immunoassay.[1][2]
-
Plate Coating: Microtiter plates are pre-coated with anti-T4S antibodies.
-
Sample/Standard Addition: Add standards, controls, and samples to the wells.
-
Enzyme Conjugate Addition: Add T4S conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
Incubation: Incubate to allow for competitive binding.
-
Washing: Wash the plate to remove unbound components.
-
Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a color change.
-
Stopping Reaction: Stop the reaction with a stop solution.
-
Absorbance Reading: Read the absorbance at a specific wavelength using a microplate reader.
-
Calculation: Determine T4S concentrations from a standard curve.
Inter-laboratory Validation Data
The following tables summarize the hypothetical results of an inter-laboratory validation study for the LC-MS/MS method, conducted in three different laboratories.
Table 2: Inter-laboratory Precision and Accuracy for T4S Quantification by LC-MS/MS
| Concentration (ng/mL) | Laboratory 1 (%CV, %Bias) | Laboratory 2 (%CV, %Bias) | Laboratory 3 (%CV, %Bias) | Overall Mean (%CV, %Bias) |
| LLOQ (0.5) | 8.5, -4.2 | 9.1, -3.8 | 8.8, -5.1 | 8.8, -4.4 |
| Low QC (1.5) | 6.2, 2.1 | 7.0, 1.5 | 6.5, 2.8 | 6.6, 2.1 |
| Mid QC (15) | 4.8, -1.5 | 5.5, -0.9 | 5.1, -1.2 | 5.1, -1.2 |
| High QC (40) | 3.9, 0.8 | 4.2, 1.1 | 4.0, 0.5 | 4.0, 0.8 |
LLOQ: Lower Limit of Quantification; QC: Quality Control
Table 3: Inter-laboratory Assessment of Matrix Effect and Recovery for T4S Quantification by LC-MS/MS
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Overall Mean (± SD) |
| Matrix Factor | 0.98 | 1.03 | 0.99 | 1.00 ± 0.03 |
| Recovery (%) | 92.5 | 94.1 | 93.3 | 93.3 ± 0.8 |
Visualizations
Signaling Pathway
Caption: Simplified pathway of thyroxine (T4) metabolism.
Experimental Workflow
Caption: Workflow of the inter-laboratory validation study.
Logical Relationship
Caption: Key criteria for selecting a T4S quantification method.
References
Correlation of thyroxine sulfate levels with free T4 and TSH concentrations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of thyroxine sulfate (T4S) levels in relation to free thyroxine (fT4) and thyroid-stimulating hormone (TSH) concentrations across different thyroid function states. The information is intended to support research and development in the field of endocrinology and thyroid hormone metabolism.
Data Summary
The following table summarizes the serum concentrations of T4S, fT4, and TSH in euthyroid, hyperthyroid, and hypothyroid individuals. It is important to note that a single study providing simultaneous measurements of all three analytes in the same patient cohorts could not be identified in the current literature. Therefore, the data presented below are compiled from different studies and should be interpreted with caution as they do not represent a direct statistical correlation from a single dataset.
| Thyroid Status | This compound (T4S) (pmol/L) | Free Thyroxine (fT4) (pmol/L) | Thyroid-Stimulating Hormone (TSH) (mIU/L) |
| Euthyroid | 19 ± 1.2 | 10.3 - 24.3 | 0.4 - 4.0 |
| Hyperthyroid | 33 ± 10 | > 24.3 | < 0.4 |
| Hypothyroid | 42 ± 15 | < 10.3 | > 4.0 |
Note: Values are presented as mean ± standard error or as typical reference ranges. The data for T4S are from a study by Chopra et al. (1993), while the fT4 and TSH ranges are generally accepted clinical reference intervals.
Signaling Pathways and Relationships
The metabolism of thyroid hormones is a complex process involving multiple enzymatic steps. Thyroxine (T4) is converted to the more biologically active triiodothyronine (T3). Sulfation, a process mediated by sulfotransferase enzymes, represents an important pathway in the metabolism of thyroid hormones. The sulfation of T4 to T4S is a significant step that can influence the overall thyroid hormone homeostasis.
Experimental Workflows
The accurate measurement of T4S, fT4, and TSH is critical for research and clinical diagnostics. The following diagram illustrates a typical experimental workflow for the simultaneous analysis of these analytes from a serum sample.
Experimental Protocols
This compound (T4S) Measurement by Radioimmunoassay (RIA)
This protocol is based on the method described by Chopra et al. (1993).
a. Principle: A competitive binding assay where unlabeled T4S in the sample competes with a fixed amount of radiolabeled T4S for binding to a limited number of antibodies. The amount of bound radioactivity is inversely proportional to the concentration of T4S in the sample.
b. Materials:
-
Anti-T4S antibody (rabbit)
-
¹²⁵I-labeled T4S
-
T4S standards
-
Barbital buffer (0.075 M, pH 8.6) containing 0.1% bovine serum albumin (BSA)
-
Second antibody (goat anti-rabbit gamma globulin)
-
Polyethylene glycol (PEG)
c. Procedure:
-
Sample Preparation: Extract T4S from serum samples using ethanol. Evaporate the ethanol extract to dryness and reconstitute in barbital buffer.
-
Assay Setup: To duplicate tubes, add 100 µL of standard or reconstituted sample extract.
-
Add 100 µL of ¹²⁵I-labeled T4S (approximately 10,000 cpm) to all tubes.
-
Add 100 µL of diluted anti-T4S antibody.
-
Vortex and incubate at 4°C for 24 hours.
-
Separation of Bound and Free Ligand: Add 100 µL of the second antibody and 1 mL of 6% PEG.
-
Vortex and incubate at 4°C for 2 hours.
-
Centrifuge at 3000 rpm for 30 minutes.
-
Decant the supernatant.
-
Counting: Measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of T4S standards. Determine the T4S concentration in the samples from the standard curve.
Free Thyroxine (fT4) Measurement by Immunoassay
Various immunoassay techniques are available. A common method is a competitive immunoassay.
a. Principle: Unlabeled fT4 in the patient's serum competes with a labeled T4 analog for binding to a solid-phase antibody. The amount of bound labeled analog is inversely proportional to the fT4 concentration.
b. Materials:
-
Microtiter wells coated with anti-T4 antibody
-
T4-enzyme conjugate (e.g., horseradish peroxidase-labeled T4)
-
fT4 calibrators and controls
-
Substrate solution (e.g., TMB)
-
Stop solution
c. Procedure:
-
Pipette 25 µL of calibrators, controls, and patient samples into the antibody-coated wells.
-
Add 100 µL of T4-enzyme conjugate to each well.
-
Incubate for 60 minutes at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of substrate solution to each well.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and determine the fT4 concentrations of the samples.
Thyroid-Stimulating Hormone (TSH) Measurement by Immunochemiluminometric Assay (ICMA)
This method offers high sensitivity for TSH determination.
a. Principle: A non-competitive "sandwich" assay. TSH in the sample binds to a solid-phase antibody and simultaneously to a second, labeled antibody. The amount of bound labeled antibody is directly proportional to the TSH concentration.
b. Materials:
-
Microtiter wells coated with a monoclonal anti-TSH antibody
-
Acridinium-ester-labeled polyclonal anti-TSH antibody
-
TSH calibrators and controls
-
Wash buffer
-
Trigger solutions
c. Procedure:
-
Pipette 50 µL of calibrators, controls, and patient samples into the coated wells.
-
Add 200 µL of the acridinium-ester-labeled antibody.
-
Incubate for 2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Place the wells in a luminometer.
-
Inject trigger solutions to initiate the chemiluminescent reaction.
-
Measure the light emission (Relative Light Units - RLUs).
-
Data Analysis: Construct a standard curve of RLUs versus TSH concentration and determine the TSH concentrations in the samples.
A Researcher's Guide to Evaluating Antibody Specificity in Thyroxine Sulfate Studies
For researchers in endocrinology and drug metabolism, the accurate detection of thyroxine sulfate (T4S) is critical. As a key metabolite of thyroxine (T4), T4S plays a significant role in thyroid hormone homeostasis. Immunoassays, a common tool for T4S quantification, are highly dependent on the specificity of the primary antibody. This guide provides a framework for evaluating the specificity of antibodies for T4S research, offering a comparison of available data, detailed experimental protocols for specificity testing, and a visual workflow to aid in experimental design.
Understanding Antibody Specificity in the Context of T4S
The primary challenge in T4S immunoassays is the potential for cross-reactivity with structurally similar thyroid hormones and their metabolites. An antibody's specificity determines its ability to bind exclusively to T4S without recognizing other molecules such as thyroxine (T4), triiodothyronine (T3), reverse triiodothyronine (rT3), and their sulfated counterparts (T3S and rT3S). High cross-reactivity can lead to inaccurate quantification and misinterpretation of experimental results.
Comparative Analysis of Antibody Specificity
A review of available data indicates a significant lack of commercially available antibodies specifically marketed and thoroughly validated for T4S detection. Much of the foundational research has relied on in-house developed antibodies. Below is a summary of the cross-reactivity data from a key research paper that successfully developed a radioimmunoassay (RIA) for T4S, alongside representative data for commercially available monoclonal antibodies against the parent hormone, T4. This comparison highlights the level of detail necessary for ensuring assay specificity.
Table 1: Cross-Reactivity of Anti-T4S and Anti-T4 Antibodies
| Antibody | Type | Assay Method | Analyte | Cross-Reactivity (%) | Reference/Source |
| Rabbit Anti-T4S (In-house) | Polyclonal | RIA | This compound (T4S) | 100 | Chopra et al., 1993[1] |
| Reverse T3 Sulfate (rT3S) | 7.1 | Chopra et al., 1993[1] | |||
| T3 Sulfate (T3S) | 0.59 | Chopra et al., 1993[1] | |||
| Thyroxine (T4) | <0.004 | Chopra et al., 1993[1] | |||
| Triiodothyronine (T3) | <0.004 | Chopra et al., 1993[1] | |||
| Reverse T3 (rT3) | <0.004 | Chopra et al., 1993[1] | |||
| 3,3'-diiodothyronine | <0.004 | Chopra et al., 1993[1] | |||
| Mouse Anti-T4 (Clone: T4YCH) | Monoclonal | ELISA, RIA | L-Thyroxine (T4) | 100 | Thermo Fisher Scientific |
| Triiodothyronine (T3) | Not Specified | Thermo Fisher Scientific | |||
| Mouse Anti-T4 (Clone: BGN/0980/322) | Monoclonal | Not Specified | Thyroxine (T4) | 100 | Bio-Rad |
| Triiodothyronine (T3) | No Cross-Reactivity | Bio-Rad | |||
| Reverse T3 (rT3) | No Cross-Reactivity | Bio-Rad |
Note: Data for commercial antibodies is often less detailed regarding sulfated metabolites. Researchers should perform their own validation.
Experimental Protocols for Specificity Evaluation
The most common method for determining antibody specificity is through a competitive immunoassay, such as a competitive ELISA or RIA. This involves measuring the degree to which related compounds can compete with the primary analyte (T4S) for binding to the antibody.
-
Antigen Coating: Coat the wells of a microtiter plate with a T4S-protein conjugate (e.g., T4S-BSA). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antigen.
-
Blocking: Add a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well to prevent non-specific binding of the antibody. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Prepare a series of dilutions for the unlabeled potential cross-reactants (e.g., T4, T3, rT3, T3S, rT3S) and a standard curve for unlabeled T4S. In separate tubes, pre-incubate a fixed, limiting concentration of the anti-T4S antibody with the various concentrations of the standards and cross-reactants.
-
Incubation: Add the antibody/analyte mixtures to the coated wells. Incubate for 1-2 hours at room temperature. During this step, the unlabeled T4S and cross-reactants in the solution will compete with the coated T4S for binding to the antibody.
-
Washing: Repeat the washing step to remove unbound antibodies and analytes.
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) that recognizes the primary anti-T4S antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable substrate (e.g., TMB for HRP) and incubate until a color change is observed.
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to halt the enzymatic reaction.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the concentration of unlabeled T4S or cross-reactant in the solution. Calculate the cross-reactivity using the following formula:
Cross-reactivity (%) = (Concentration of T4S at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in evaluating antibody specificity.
Figure 1. Workflow for Competitive ELISA.
Figure 2. Antibody Specificity Concept.
Conclusion
The specificity of the antibody is the cornerstone of a reliable T4S immunoassay. Given the limited availability of well-characterized commercial anti-T4S antibodies, it is imperative for researchers to conduct their own thorough validation. By employing competitive immunoassays and meticulously calculating cross-reactivity with all relevant thyroid hormones and their metabolites, scientists can ensure the accuracy and reliability of their T4S quantification. This due diligence is essential for advancing our understanding of thyroid hormone metabolism in both health and disease.
References
Safety Operating Guide
Essential Guide to Thyroxine Sulfate Disposal: A Procedural Overview for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of thyroxine sulfate, ensuring compliance with safety regulations and minimizing environmental impact.
This compound, a metabolite of the thyroid hormone thyroxine, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, strict adherence to disposal protocols is paramount. The primary directive for the disposal of this compound is to consign it to an approved waste disposal plant[1][2]. Under no circumstances should it be allowed to enter drains or water courses[1][3][4].
Key Safety and Handling Information
Proper personal protective equipment (PPE) is the first line of defense when handling this compound. This includes safety goggles with side-shields, protective gloves, and impervious clothing[1]. Handling should occur in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols[1][3]. In case of accidental release, the area should be evacuated, and the spill should be contained and cleaned up using appropriate methods outlined in the safety data sheet[1][3].
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key quantitative and qualitative data related to the handling and storage of this compound.
| Parameter | Specification | Citation |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Storage (Powder) | -20°C, in a tightly sealed container in a cool, well-ventilated area. | [1] |
| Storage (in Solvent) | -80°C, in a tightly sealed container in a cool, well-ventilated area. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
Experimental Protocol: Standard Disposal Procedure
The following protocol outlines the standard operating procedure for the disposal of this compound waste.
1. Waste Segregation and Collection:
- Designate a specific, clearly labeled, and sealed container for this compound waste. This container should be made of a material compatible with the chemical.
- Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Personal Protective Equipment (PPE) Check:
- Before handling the waste container, ensure you are wearing the appropriate PPE: safety goggles with side-shields, chemical-resistant gloves, and a lab coat[1].
3. Container Sealing and Labeling:
- Securely seal the waste container to prevent any leakage.
- Ensure the label clearly indicates "this compound Waste" and includes the appropriate hazard symbols (e.g., harmful, environmentally hazardous).
4. Temporary Storage:
- Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials[1].
5. Scheduling for Disposal:
- Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.
- Provide them with a copy of the Safety Data Sheet (SDS) for this compound[1][2].
6. Documentation:
- Maintain a log of the amount of this compound waste generated and the date of its transfer for disposal.
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their research environments.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
